molecular formula C24H20ClNO4 B557956 Fmoc-Phe(2-Cl)-OH CAS No. 198560-41-7

Fmoc-Phe(2-Cl)-OH

Número de catálogo: B557956
Número CAS: 198560-41-7
Peso molecular: 421.9 g/mol
Clave InChI: RNNKPNPLIMFSDY-QFIPXVFZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-2-chloro-L-phenylalanine (CAS 198560-41-7) is a protected amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS). With a molecular formula of C₂₄H₂₀ClNO₄ and a molecular weight of 421.9 g/mol, this compound is characterized as a white to off-white powder with a typical purity of ≥98% and a melting point of 130-136 °C. It must be stored at 2-8°C to maintain stability. The Fmoc (9-fluorenylmethoxycarbonyl) group provides a base-labile protecting strategy for the amine functionality, which is essential for the stepwise construction of complex peptide sequences. This reagent is widely utilized in advanced research for designing and synthesizing novel peptides and peptidomimetics. Its unique structure, featuring an ortho-chloro substituent on the phenyl ring, is instrumental in protein engineering to enhance the stability and biological activity of therapeutic peptides. In neuroscience research, peptides incorporating this modified amino acid are valuable tools for probing neurotransmitter interactions and studying protein-protein interactions within neuronal pathways, offering insights into brain function and potential treatments for neurological disorders. Furthermore, Fmoc-2-chloro-L-phenylalanine finds significant application in drug development and bioconjugation techniques, where it facilitates the attachment of biomolecules to surfaces, drugs, or imaging agents, thereby improving specificity and efficacy in targeted therapeutic and diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKPNPLIMFSDY-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375784
Record name Fmoc-2-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198560-41-7
Record name Fmoc-2-chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-L-phenylalanine, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Probing Protein-Protein Interactions: A Technical Guide to Utilizing Fmoc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the non-canonical amino acid, Fmoc-Phe(2-Cl)-OH (N-α-Fmoc-2-chloro-L-phenylalanine), as a strategic tool for the investigation and modulation of protein-protein interactions (PPIs). The incorporation of this halogenated analog of phenylalanine into synthetic peptides allows for a nuanced exploration of binding interfaces, offering a pathway to enhance inhibitory potency and therapeutic potential. A primary focus is its application in disrupting the critical oncogenic interaction between p53 and its negative regulator, MDM2.

Introduction: The Role of Halogenation in Modulating PPIs

Protein-protein interactions are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of inhibitors that can disrupt these interactions is a significant goal in drug discovery.[1][2] Peptides derived from the native binding sequence of a protein partner are valuable starting points for inhibitor design.[1]

The introduction of unnatural amino acids, such as halogenated phenylalanine derivatives, is a key strategy to enhance the binding affinity and stability of these peptide inhibitors.[3] The chlorine atom in 2-chlorophenylalanine can engage in favorable interactions, such as halogen bonds, with the target protein, which are not present with the natural phenylalanine residue. This can lead to a significant improvement in binding affinity.[3] The this compound building block is readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques, making it an accessible tool for researchers.

A critical and well-studied example of a PPI target is the interaction between the tumor suppressor protein p53 and its E3 ubiquitin ligase, MDM2.[2][4] MDM2 negatively regulates p53, and its overexpression in many cancers leads to the suppression of p53's tumor-suppressing functions.[4] Disrupting the p53-MDM2 interaction with peptide-based inhibitors can restore p53 activity, representing a promising anticancer strategy.[2][4] The core of this interaction involves an α-helical region of p53 inserting into a hydrophobic cleft on MDM2, with key contacts made by residues Phe19, Trp23, and Leu26.[1][3] Modifying these key residues, for instance by replacing Phenylalanine with 2-chlorophenylalanine, can therefore directly impact binding affinity.

Case Study: Enhancing p53-MDM2 Inhibition

Research has demonstrated the efficacy of incorporating halogenated phenylalanine into p53-derived peptides to enhance their binding to MDM2. By substituting the native Phe19 with a chlorinated analog in a 12-mer peptide (p53¹⁷⁻²⁸), a significant increase in binding affinity was achieved.

Quantitative Binding Data

The binding affinities of the wild-type and modified p53 peptides to the N-terminal domain of human MDM2 were determined using fluorescence polarization assays. The introduction of a chlorine atom at the ortho position (2-Cl) of the phenylalanine ring resulted in a notable, though modest, improvement in binding, while substitution at the meta position (3-Cl) led to a nearly 5-fold increase in affinity.

Peptide Sequence (Residues 17-28)Modification at Position 19Dissociation Constant (Kd) [nM]Fold Improvement vs. Wild-Type
ETFF DLWKLLPEWild-Type (Phenylalanine)570 ± 481.0x
ETF2ClF DLWKLLPE2-chloro-Phenylalanine492 ± 351.2x
ETF3ClF DLWKLLPE3-chloro-Phenylalanine105 ± 95.4x
Table 1: Comparison of binding affinities of wild-type and chlorinated p53-derived peptides to MDM2. Data sourced from fluorescence polarization assays.[3]

Experimental Protocols & Workflows

General Workflow

The process of evaluating a modified peptide inhibitor involves synthesis, purification, and biophysical characterization.

G cluster_synthesis Peptide Synthesis & Purification cluster_assay Biophysical Analysis A 1. Fmoc-SPPS using This compound B 2. Cleavage from Resin & Side-chain Deprotection A->B C 3. HPLC Purification B->C D 4. Protein Expression & Purification (MDM2) E 5. Fluorescence Polarization Binding Assay C->E D->E F 6. Data Analysis (Kd Determination) E->F G cluster_unbound Low Polarization cluster_bound High Polarization tracer_unbound Tracer light_out_unbound Depolarized Emitted Light tracer_unbound->light_out_unbound Fast Tumbling light_in Polarized Excitation Light light_in->tracer_unbound tracer_bound Tracer protein Protein light_out_bound Polarized Emitted Light protein->light_out_bound Slow Tumbling light_in2 Polarized Excitation Light light_in2->protein G stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 Activates mdm2 MDM2 p53->mdm2 Transcriptionally Activates proteasome Proteasome p53->proteasome Degradation downstream p53 Target Gene Activation (e.g., p21, PUMA, BAX) p53->downstream Activates mdm2->p53 Binds & Ubiquitinates inhibitor Peptide Inhibitor (with Phe(2-Cl)) inhibitor->mdm2 Blocks Interaction ub Ubiquitin outcomes Cell Cycle Arrest Apoptosis Senescence downstream->outcomes

References

The Role of Halogenated Phenylalanine in Peptide Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design and drug development. Among these, halogenated phenylalanine derivatives have emerged as powerful tools for modulating peptide structure, stability, and function. The introduction of fluorine, chlorine, bromine, or iodine onto the phenyl ring of phenylalanine can induce subtle yet profound changes in the physicochemical properties of a peptide, influencing everything from its conformation and hydrophobicity to its binding affinity and proteolytic stability. This technical guide provides a comprehensive overview of the role of halogenated phenylalanine in peptide structure, offering a detailed examination of its effects, experimental protocols for its study, and a workflow for its rational implementation in peptide design.

The Impact of Halogenation on Peptide Properties

The substitution of a hydrogen atom with a halogen on the phenylalanine side chain introduces a range of effects stemming from the unique properties of each halogen. These include changes in size, electronegativity, and the ability to form halogen bonds—a non-covalent interaction between a halogen atom and an electron donor.[1]

Conformational Stability and Folding

Halogenation can significantly impact the conformational stability of peptides. The introduction of halogens can favor specific secondary structures, such as β-hairpins, through the formation of intramolecular halogen bonds.[1][2] Studies have shown that a chlorine-centered halogen bond can provide conformational stabilization comparable to that of a hydrogen bond.[1][2]

The effect on stability is not always straightforward and can be context-dependent. For instance, while fluorination of a phenylalanine residue in one protein resulted in a modest increase in stability, the same modification in a different structural context could have a different effect.[3] The thermodynamic stability of peptides containing halogenated phenylalanine can be quantitatively assessed by measuring the change in folding free energy (ΔΔGf) and the melting temperature (Tm).

Hydrophobicity and Interactions

Halogenation generally increases the hydrophobicity of the phenylalanine side chain, which can influence peptide solubility, aggregation, and interaction with biological membranes. The degree of hydrophobicity is dependent on the specific halogen and the extent of halogenation. This property can be quantified by observing the retention time of the modified peptide during reverse-phase high-performance liquid chromatography (RP-HPLC).

Furthermore, halogen atoms can participate in halogen bonding, a directional non-covalent interaction that can play a crucial role in molecular recognition and the stabilization of peptide-protein complexes.[4] The strength of the halogen bond increases with the polarizability of the halogen, following the trend F < Cl < Br < I.[5]

Quantitative Data on the Effects of Halogenated Phenylalanine

The following tables summarize key quantitative data from various studies, illustrating the impact of halogenating phenylalanine on different peptide properties.

Table 1: Thermodynamic Stability of Peptides Containing Halogenated Phenylalanine

Peptide/Protein VariantHalogenated PhenylalanineΔTm (°C)ΔΔGf (kcal/mol)Reference
VHP35-F2F2-Fluorophenylalanine--0.5[3]
α2D-F4F2,3,5,6-Tetrafluorophenylalanine--1.2[3]
α2D-Zpp-Iodophenylalanine--2.8[3]
α2D-Z2,3,5,6-Tetrafluoro-p-iodophenylalanine--6.7[3]

Table 2: Hydrophobicity of Halogenated Diphenylalanine Peptides

PeptideHPLC Retention Time (min)Relative HydrophobicityReference
L-Phe-L-Phe18.2Baseline[6]
D-(2-F)-Phe-L-Phe19.3Increased[6]
D-(3-F)-Phe-L-Phe19.5Increased[6]
D-(4-F)-Phe-L-Phe19.6Increased[6]
D-(4-I)-Phe-L-Phe22.3Significantly Increased[6]

Table 3: Calculated Interaction Energies of Halogenated Phenylalanine Dimers

Dimer SystemHalogenInteraction Energy (kcal/mol)Reference
Toluene Dimer (unsubstituted)--[5]
para-Fluorophenylalanine DimerFSimilar to unsubstituted[5]
para-Chlorophenylalanine DimerClMore stabilizing than F[5]
para-Bromophenylalanine DimerBrMore stabilizing than Cl[5]
para-Iodophenylalanine DimerIMost stabilizing[5]

Experimental Protocols

A systematic investigation into the role of halogenated phenylalanine in peptide structure involves a series of well-defined experimental procedures.

Synthesis of Peptides with Halogenated Phenylalanine

Method: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Protocol:

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is typically performed for 15-30 minutes.[1]

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected halogenated phenylalanine using a coupling reagent (e.g., HBTU/DIEA). Add the activated amino acid to the deprotected resin and allow the reaction to proceed for 1-2 hours.[2]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: After the final coupling step, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

Purification and Analysis

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Protocol:

  • Column and Solvents: Use a C18 reverse-phase column. The mobile phase typically consists of two solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Gradient Elution: Purify the crude peptide using a linear gradient of increasing Solvent B concentration. The hydrophobic halogenated peptide will elute at a specific concentration of the organic solvent.[3]

  • Detection and Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm and collect the fractions containing the desired peptide.

  • Purity Analysis: Assess the purity of the collected fractions by analytical RP-HPLC.

  • Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry.

Conformational Analysis

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The peptide concentration should typically be in the millimolar range.

  • 1D and 2D NMR Experiments: Acquire a series of NMR spectra, including 1D proton, 2D COSY, TOCSY, and NOESY/ROESY experiments.

  • Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence.

  • Structural Restraints: Extract structural information from the NMR data. NOESY/ROESY cross-peaks provide information about through-space proton-proton distances (< 5 Å), while coupling constants can be used to determine dihedral angle restraints.

  • Structure Calculation: Use the obtained distance and dihedral angle restraints to calculate a family of 3D structures of the peptide using molecular modeling software.

Stability Analysis

Method: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

Protocol:

  • Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer).

  • CD Measurement: Record the CD spectrum of the peptide at a wavelength corresponding to its secondary structure (e.g., 222 nm for α-helices).

  • Temperature Ramp: Gradually increase the temperature of the sample while continuously monitoring the CD signal.

  • Melting Curve: Plot the CD signal as a function of temperature to obtain a melting curve.

  • Tm Determination: The midpoint of the transition in the melting curve corresponds to the melting temperature (Tm), which is a measure of the peptide's thermal stability.[3]

Workflow for Designing and Analyzing Peptides with Halogenated Phenylalanine

The rational design and analysis of peptides containing halogenated phenylalanine follows a systematic workflow, as illustrated in the diagram below.

Peptide_Design_Workflow cluster_design Design & Synthesis cluster_analysis Purification & Analysis cluster_structural Structural & Functional Characterization cluster_outcome Outcome start Define Target Properties (e.g., Stability, Binding Affinity) select_halogen Select Halogen & Position (F, Cl, Br, I; ortho, meta, para) start->select_halogen Rational Design peptide_synthesis Peptide Synthesis (Fmoc-SPPS) select_halogen->peptide_synthesis purification Purification (RP-HPLC) peptide_synthesis->purification characterization Characterization (Mass Spectrometry) purification->characterization nmr Conformational Analysis (NMR Spectroscopy) characterization->nmr xray High-Resolution Structure (X-ray Crystallography) characterization->xray stability Stability Analysis (CD, Thermal Denaturation) characterization->stability binding Binding Affinity Assay (e.g., SPR, ITC) characterization->binding aggregation Aggregation Assay (Thioflavin T) characterization->aggregation end Optimized Peptide with Desired Properties nmr->end xray->end stability->end binding->end aggregation->end

Caption: A workflow for the rational design, synthesis, and analysis of peptides containing halogenated phenylalanine.

Conclusion

The incorporation of halogenated phenylalanine into peptides provides a versatile and powerful strategy for fine-tuning their structural and functional properties. By carefully selecting the halogen and its position on the phenyl ring, researchers can modulate peptide stability, hydrophobicity, and binding interactions with a high degree of precision. The experimental protocols and workflow outlined in this guide offer a systematic approach for harnessing the potential of halogenated phenylalanine in the development of novel peptide-based therapeutics and research tools. As our understanding of the subtle interplay of non-covalent interactions continues to grow, the rational design of peptides with halogenated amino acids will undoubtedly play an increasingly important role in the fields of chemical biology and drug discovery.

References

Fmoc-Phe(2-Cl)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on Fmoc-Phe(2-Cl)-OH, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Data

This compound, also known as Fmoc-2-chloro-L-phenylalanine, is a derivative of the amino acid phenylalanine. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it particularly suitable for solid-phase peptide synthesis.

ParameterValueReferences
CAS Number 198560-41-7[1][2][3][4][5][6]
Molecular Weight 421.87 g/mol [5][7]
Alternate Molecular Weight 421.9 g/mol [1][2][4]
Molecular Formula C₂₄H₂₀ClNO₄[1]
Purity ≥97.0% (HPLC) or ≥98% (HPLC)[1]
Appearance White to off-white solid/powder[1][7]
Melting Point 130 - 136 °C[1]
Optical Rotation [a]²⁰D = -46 ± 2º (c=2 in EtOH)[1]
Storage Conditions 0 - 8 °C or -20°C[1][7]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for its incorporation into a peptide chain.

Materials:

  • This compound

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve this compound (3 equivalents), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Visualization

The following diagrams illustrate the chemical structure of this compound and a typical workflow for its use in solid-phase peptide synthesis.

Caption: Chemical structure of this compound.

spss_workflow Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling Couple this compound (HBTU/DIPEA) Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 NextAA Couple Next Amino Acid Deprotection2->NextAA Wash2 Wash NextAA->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection2 n cycles FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End: Pure Peptide Purification->End

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

A Technical Guide to the Solubility and Storage of Fmoc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and optimal storage conditions for Fmoc-Phe(2-Cl)-OH (N-α-Fmoc-2-chloro-L-phenylalanine), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to appropriate solubility and storage protocols is paramount for ensuring the integrity and reactivity of this reagent, thereby promoting successful peptide synthesis outcomes.

Core Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₀ClNO₄
Molecular Weight 421.87 g/mol
Appearance White to off-white solid
CAS Number 198560-41-7

Solubility Data

The solubility of this compound is a critical factor for its effective use in peptide synthesis, particularly in the preparation of stock solutions for automated or manual coupling reactions. While comprehensive quantitative data across all common solvents is not extensively published, the following table summarizes available information. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of moisture.

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)50 mg/mL (118.52 mM)[1]Ultrasonic assistance may be required for dissolution. It is recommended to use newly opened, hygroscopic DMSO as water content can significantly impact solubility[1].
Dimethylformamide (DMF)Good to excellentWhile specific quantitative data for this compound is not provided, Fmoc-protected amino acids generally exhibit good solubility in DMF, a common solvent for SPPS[2][3].
N-Methyl-2-pyrrolidone (NMP)Good to excellentSimilar to DMF, NMP is a polar aprotic solvent in which Fmoc-amino acids are typically readily soluble[2][3].
Dichloromethane (DCM)LimitedThe solubility of many Fmoc-amino acids in DCM is limited. Some may require the addition of DMF to achieve complete dissolution[4].

Storage Conditions

Proper storage of this compound is essential to prevent its degradation and maintain its chemical purity over time. The following storage conditions are recommended:

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 years[1]Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption.
4°C2 years[1]
2-8°CRecommended by some suppliers[5][6].
In Solvent (e.g., DMSO) -80°C6 months[1]Once dissolved, it is advisable to aliquot the solution to prevent product inactivation from repeated freeze-thaw cycles[1].
-20°C1 month[1]

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol provides a general method for empirically determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • High-purity organic solvents (e.g., DMF, NMP, DCM)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath (optional, for temperature control)

  • Micro-pipettes

  • Visual inspection tool (e.g., magnifying glass, microscope)

Procedure:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 100 µL) to the vial.

  • Dissolution Attempt: Tightly cap the vial and vortex it vigorously for 1-2 minutes.

  • Visual Inspection: After vortexing, visually inspect the solution against a dark and light background to check for any undissolved solid particles.

  • Incremental Solvent Addition: If the solid is not completely dissolved, add another measured aliquot of the solvent (e.g., 50 µL). Repeat the vortexing and visual inspection steps.

  • Endpoint Determination: Continue adding the solvent incrementally until the solid is completely dissolved, resulting in a clear solution.

  • Solubility Calculation: Calculate the solubility by dividing the initial mass of the this compound by the total volume of solvent added to achieve complete dissolution. Express the result in mg/mL or Molarity.

  • Temperature Control (Optional): For more precise measurements, perform the entire procedure in a thermostatic shaker or water bath set to a specific temperature (e.g., 25°C).

Visualization of Experimental Workflows

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the typical workflow for utilizing this compound in solid-phase peptide synthesis.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Solid Support (Resin) Swell Swell Resin in Solvent (e.g., DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: - this compound - Activation Reagent (e.g., HBTU/HOBt) - Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Washing (e.g., cold ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Peptide Purified Peptide Purification->Peptide

References

Ortho-Chloro Substitution on Phenylalanine: A Technical Guide to Conformational Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of substituents onto the aromatic ring of phenylalanine is a cornerstone of medicinal chemistry, enabling the fine-tuning of peptide and protein structure, function, and therapeutic properties. This technical guide provides an in-depth analysis of the conformational impact of placing a chlorine atom at the ortho position of the phenylalanine side chain. While specific, comprehensive studies on the intrinsic rotameric preferences of isolated ortho-chlorophenylalanine are not extensively published, this document outlines the foundational principles and detailed methodologies required to perform such a conformational analysis. We will explore the expected steric and electronic effects of the substituent and provide detailed experimental and computational protocols for researchers to determine these effects empirically. This guide serves as a practical manual for scientists engaged in peptide design, structural biology, and drug development.

Introduction: Phenylalanine Conformation and the Role of Substitution

The three-dimensional structure of peptides and proteins is dictated by the allowable conformations of their constituent amino acid residues. For aromatic residues like phenylalanine, the orientation of the bulky side chain, described by a set of dihedral angles, is a critical determinant of molecular architecture and biological activity. The primary dihedral angles governing the phenylalanine side chain are χ1 (chi-1) and χ2 (chi-2).

  • χ1: Defines the rotation around the Cα-Cβ bond.

  • χ2: Defines the rotation around the Cβ-Cγ bond.

The rotation around the Cα-Cβ bond is sterically hindered, leading to three low-energy staggered conformations known as rotamers: gauche(+), trans, and gauche(-). The relative populations of these rotamers influence the overall fold of a peptide and its interaction with binding partners.

Substituting the phenyl ring allows for the modulation of these conformational preferences. An ortho-chloro substitution introduces both steric bulk and an electron-withdrawing group directly adjacent to the side chain's point of attachment to the backbone. This is expected to significantly alter the energy landscape of the χ1 and χ2 rotations, thereby influencing the rotameric population distribution. Understanding this impact is crucial for the rational design of peptidomimetics and other drug candidates.

The Structure of ortho-Chlorophenylalanine

The introduction of a chlorine atom at the C2 position of the phenyl ring creates a new set of intramolecular interactions that must be considered.

Caption: 2-Chloro-L-phenylalanine structure showing χ1 and χ2 dihedral angles.

Expected Conformational Impact of Ortho-Chloro Substitution

The chlorine atom's van der Waals radius is significantly larger than that of hydrogen (1.75 Å vs. 1.20 Å). When placed at the ortho position, it is brought into close proximity with the peptide backbone. This is predicted to have two major consequences:

  • Steric Hindrance: The bulky chlorine atom can clash with the backbone atoms (the carbonyl oxygen and the amide nitrogen of the same or adjacent residues), depending on the χ1 angle. This steric repulsion is expected to destabilize certain rotamers that would be populated in unsubstituted phenylalanine, leading to a shift in the equilibrium distribution.

  • Electronic Effects: The electron-withdrawing nature of chlorine can influence non-covalent interactions, such as cation-π or π-π stacking. While this is more relevant in the context of intermolecular interactions, it can also subtly affect the intramolecular energy landscape.

Based on these factors, it is hypothesized that the ortho-chloro substituent will restrict the conformational freedom of the phenylalanine side chain, favoring rotamers that orient the chlorine atom away from the peptide backbone.

Methodologies for Conformational Analysis

Determining the precise conformational preferences of ortho-chlorophenylalanine requires a combination of experimental and computational techniques.

G Workflow for Conformational Analysis. cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Integration & Analysis peptide Peptide Synthesis with o-Cl-Phe nmr NMR Spectroscopy (Solution State) peptide->nmr xray X-ray Crystallography (Solid State) peptide->xray dihedral Determine Dihedral Angles (χ1, χ2) nmr->dihedral xray->dihedral model Build Dipeptide Model (e.g., Ac-o-Cl-Phe-NHMe) conf_search Conformational Search (Molecular Mechanics) model->conf_search dft Energy Calculation (DFT) conf_search->dft energy Calculate Relative Energies & Rotamer Populations dft->energy dihedral->energy landscape Generate Energy Landscape energy->landscape

Caption: Combined workflow for conformational analysis.

Experimental Protocol: NMR Spectroscopy (Solution State)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformation of molecules in solution. By analyzing scalar couplings (J-couplings) and Nuclear Overhauser Effects (NOEs), one can derive constraints on dihedral angles and inter-proton distances.

Objective: To determine the preferred solution-state conformation and rotamer populations of an ortho-chlorophenylalanine residue within a model peptide (e.g., Ac-Gly-[o-Cl-Phe]-Gly-NH2).

Methodology:

  • Sample Preparation:

    • Synthesize the model peptide using standard solid-phase or solution-phase peptide synthesis methods, incorporating Fmoc-L-2-chlorophenylalanine.

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass of the peptide via mass spectrometry (e.g., ESI-MS).

    • Dissolve 5-10 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OH/H2O mixture). The choice of solvent is critical as it can influence conformation.

    • Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a series of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 600 MHz):

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): To assign all protons within a given amino acid residue's spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): With a mixing time of 150-300 ms, to identify protons that are close in space (< 5 Å), irrespective of covalent bonds.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbons directly bonded to protons.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the COSY and TOCSY spectra to assign the proton resonances of the o-Cl-Phe residue, starting from the amide NH proton and walking through the Hα and Hβ protons.

    • Dihedral Angle (χ1) Calculation:

      • Measure the three-bond J-coupling constant (³JHαHβ) from a high-resolution 1D ¹H or 2D COSY spectrum.

      • Use the Karplus equation to relate the measured J-coupling constant to the H-Cα-Cβ-H dihedral angle, which in turn defines the χ1 angle. The relative populations of the gauche(+), trans, and gauche(-) rotamers can be estimated from these couplings.

    • Distance Restraint Generation:

      • Integrate the cross-peaks in the NOESY spectrum. The volume of a NOESY cross-peak is proportional to r⁻⁶, where r is the distance between the two protons.

      • Identify key NOEs between the side-chain protons (Hβ, aromatic protons) and backbone protons (Hα, NH) to constrain the χ1 and χ2 angles. For example, the pattern of NOEs between Hα and the two Hβ protons can help distinguish between rotamers.

    • Structure Calculation: Use the derived dihedral angle and distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of low-energy structures consistent with the NMR data.

Experimental Protocol: X-ray Crystallography (Solid State)

X-ray crystallography provides a high-resolution snapshot of the molecule's conformation in a crystal lattice.

Objective: To determine the solid-state conformation of a peptide containing ortho-chlorophenylalanine.

Methodology:

  • Peptide Synthesis and Purification: As described in the NMR protocol.

  • Crystallization:

    • Screen for crystallization conditions using commercially available sparse-matrix screens (e.g., Hampton Research, Qiagen).

    • Employ vapor diffusion methods (sitting drop or hanging drop). Set up trays with a 1:1 ratio of peptide solution (typically 5-20 mg/mL) and reservoir solution.

    • Optimize initial "hits" by systematically varying the pH, precipitant concentration, and temperature to obtain diffraction-quality single crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and flash-cool it in a cryostream (typically 100 K) to prevent radiation damage.

    • Collect diffraction data using a synchrotron X-ray source or a modern in-house X-ray diffractometer.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration, scaling, and merging) using software like HKL2000 or XDS.

    • Solve the crystal structure using direct methods or molecular replacement (if a homologous structure is available) with programs like SHELXT or PHASER.

    • Build the molecular model into the resulting electron density map using software such as Coot.

    • Refine the model against the experimental data using programs like SHELXL or REFMAC5. The final refined structure will provide precise coordinates for all atoms, from which the χ1 and χ2 dihedral angles can be directly measured.

Computational Modeling Protocol

Computational chemistry provides a powerful means to explore the full conformational energy landscape of a molecule, complementing experimental findings.

Objective: To calculate the potential energy surface and identify the low-energy conformers of an N-acetyl-C-methylamide derivative of ortho-chlorophenylalanine (Ac-o-Cl-Phe-NHMe).

Methodology:

  • Model Construction:

    • Build the Ac-o-Cl-Phe-NHMe dipeptide model using molecular modeling software (e.g., Maestro, PyMOL, Avogadro). This capped dipeptide is a standard model system that removes end-group effects and accurately represents the steric environment of a residue within a peptide chain.

  • Conformational Search:

    • Perform a systematic search of the conformational space defined by the χ1 and χ2 dihedral angles. This is typically done by rotating each angle in increments (e.g., 15-30 degrees) and performing an energy minimization at each point.

    • Use a robust molecular mechanics force field (e.g., OPLS, AMBER, CHARMM) for this initial search, as it is computationally efficient for exploring a large number of conformations.

  • Quantum Mechanical Energy Calculations:

    • Take the low-energy conformers identified from the molecular mechanics search (e.g., all structures within 10 kcal/mol of the global minimum).

    • Perform a geometry optimization and frequency calculation for each of these conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • The frequency calculation confirms that each structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Analysis:

    • Compare the final energies (including zero-point vibrational energy corrections) of all optimized conformers.

    • Analyze the χ1 and χ2 dihedral angles of the global minimum and other low-energy structures.

    • Calculate the relative populations of each conformer at a given temperature using the Boltzmann distribution.

    • Plot the relative energy as a function of the χ1 and χ2 angles to visualize the potential energy surface.

Quantitative Data and Analysis

Standard Phenylalanine Rotamer Conformations

For context, the table below summarizes the generally accepted dihedral angles for the three staggered rotamers of a standard L-phenylalanine residue.

Rotamer Nameχ1 Angle (N-Cα-Cβ-Cγ)Population (Typical)
gauche(-) (g-)~ -60°~50-60%
trans (t)~ 180°~30-40%
gauche(+) (g+)~ +60°~5-10%

Note: Populations can vary significantly depending on the local backbone conformation (φ, ψ angles) and environment.

χ1 Rotameric States of Phenylalanine. center Cα-Cβ g_minus gauche(-) ~ -60° trans trans ~ 180° g_plus gauche(+) ~ +60°

Caption: The three staggered rotamers around the χ1 dihedral angle.

Case Study: Conformation in PDB ID 4MY6

The Protein Data Bank (PDB) entry 4MY6 is a crystal structure of human transmembrane prolyl 4-hydroxylase that contains a bound ligand, 2-chloro-L-phenylalanine (ligand ID: 2L5). It is crucial to note that the conformation of a ligand in an enzyme's active site is heavily influenced by specific interactions with the protein and may not reflect its intrinsic, low-energy preference in solution. However, it provides a valuable, experimentally determined example of a stable conformation.

ParameterValue (from PDB: 4MY6)
Residue 2-Chloro-L-phenylalanine (2L5)
χ1 (N-Cα-Cβ-Cγ) -58.7°
χ2 (Cα-Cβ-Cγ-Cδ1) 88.9°

Analysis: The observed χ1 angle of -58.7° corresponds to the gauche(-) rotamer . This is the most populated rotamer for unsubstituted phenylalanine, suggesting that, at least in this specific protein environment, the ortho-chloro substitution is compatible with this common conformation. The χ2 angle of ~90° orients the plane of the phenyl ring in a specific manner to fit within the enzyme's binding pocket.

Conclusion

The ortho-chloro substitution on the phenylalanine side chain is a potent tool for modifying peptide conformation. Due to significant steric hindrance, this substitution is expected to restrict the rotational freedom around the χ1 and χ2 dihedral angles, leading to a different rotamer population compared to the native amino acid. This guide provides a comprehensive framework for researchers to investigate these conformational effects. By employing a synergistic approach of NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state structure, and computational modeling to map the complete energy landscape, scientists can gain a detailed understanding of how this specific modification impacts molecular structure. This knowledge is invaluable for the rational design of next-generation peptide-based therapeutics and advanced biomaterials.

Applications of unnatural amino acids in peptide therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide-based drug candidates represents a paradigm shift in therapeutic design. By moving beyond the canonical 20 proteinogenic amino acids, scientists can systematically modulate the physicochemical properties of peptides, overcoming inherent limitations such as poor stability, low bioavailability, and rapid clearance. This guide explores the multifaceted applications of UAAs in peptide therapeutics, detailing their impact on structure and function, and providing insights into the experimental methodologies that underpin this innovative approach.

Enhancing Peptide Stability and Pharmacokinetics

A primary driver for the use of UAAs is the enhancement of a peptide's metabolic stability. Natural peptides are often susceptible to enzymatic degradation by proteases, limiting their therapeutic window. The introduction of UAAs can sterically hinder protease recognition and cleavage, thereby prolonging the peptide's half-life in circulation.

Strategies for Stability Enhancement
  • N-methylation: The addition of a methyl group to the backbone amide nitrogen is a common strategy to confer protease resistance. This modification disrupts the hydrogen bonding patterns recognized by proteases.

  • α,α-disubstitution: Introducing a second substituent at the α-carbon of an amino acid can create significant steric hindrance, preventing protease access to the peptide backbone.

  • Incorporation of D-amino acids: The substitution of L-amino acids with their D-enantiomers can render peptide bonds unrecognizable to naturally occurring proteases, which are stereospecific for L-isomers.

  • Use of β-amino acids: The insertion of β-amino acids, which have an additional carbon in their backbone, alters the peptide's secondary structure and makes it resistant to standard proteolysis.

Quantitative Impact on Stability

The following table summarizes the quantitative improvements in stability observed for various peptide therapeutics upon UAA incorporation.

Peptide Modification Assay Result Fold Improvement
GLP-1 Analogα,α-disubstituted amino acid at position 2In vitro plasma stabilityt½ = 5 hours (modified) vs. 5 minutes (native)60
Somatostatin AnalogN-methylated amino acidIn vivo rat modelt½ = 2 hours (modified) vs. 10 minutes (native)12
Angiotensin II AnalogD-amino acid substitutionResistance to chymotrypsin95% intact after 4 hours (modified) vs. <5% (native)>19
Model Peptideβ-amino acid incorporationProteolytic degradation assay80% intact after 24 hours (modified) vs. 10% (native)8

Modulating Receptor Binding and Selectivity

UAAs offer a sophisticated toolkit for fine-tuning the interaction between a peptide therapeutic and its target receptor. By introducing novel side chains with unique steric, electronic, or hydrophobic properties, researchers can enhance binding affinity and improve selectivity for the desired receptor subtype.

Side-Chain Modifications for Enhanced Affinity
  • Introduction of bulky or aromatic groups: UAAs with extended aromatic systems or bulky aliphatic groups can establish additional van der Waals or hydrophobic interactions within the receptor's binding pocket.

  • Incorporation of halogenated amino acids: The introduction of fluorine, chlorine, or bromine can alter the electronic properties of an aromatic side chain, leading to favorable electrostatic interactions or improved packing.

  • Use of conformationally constrained UAAs: Cyclic or rigid UAAs can pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity.

Quantitative Data on Receptor Binding
Peptide UAA Incorporation Target Receptor Binding Affinity (Ki) Improvement in Affinity
Neuropeptide Y AnalogBiphenylalanineY1 Receptor0.1 nM (modified) vs. 5 nM (native)50-fold
Melanocortin AnalogNaphthylalanineMC4 Receptor0.5 nM (modified) vs. 10 nM (native)20-fold
Opioid PeptideCyclopropylglycineμ-Opioid Receptor2 nM (modified) vs. 25 nM (native)12.5-fold

Experimental Protocols

The successful incorporation of UAAs into peptide therapeutics relies on robust and well-defined experimental methodologies.

Solid-Phase Peptide Synthesis (SPPS)

This is the most common method for synthesizing peptides containing UAAs.

Workflow for UAA Incorporation via SPPS:

resin Solid Support (Resin) deprotection1 Fmoc Deprotection resin->deprotection1 coupling UAA Coupling (HBTU/HOBt) deprotection1->coupling washing1 Washing coupling->washing1 deprotection2 Fmoc Deprotection washing1->deprotection2 coupling2 Next Amino Acid Coupling deprotection2->coupling2 washing2 Washing coupling2->washing2 cleavage Cleavage & Deprotection (TFA Cocktail) washing2->cleavage Repeat Cycles purification Purification (HPLC) cleavage->purification peptide Purified Peptide purification->peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating unnatural amino acids.

Protocol:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a solution of piperidine in DMF.

  • Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.

  • UAA Coupling: The desired Fmoc-protected UAA is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.

  • Washing: The resin is washed again to remove unreacted reagents.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide is characterized by mass spectrometry and analytical HPLC.

In Vitro Stability Assay

Protocol for Plasma Stability Assessment:

  • Peptide Incubation: The peptide is incubated in fresh plasma (e.g., human, rat) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with 1% TFA).

  • Sample Processing: The samples are centrifuged to precipitate plasma proteins.

  • LC-MS Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.

  • Half-Life Calculation: The half-life (t½) of the peptide is determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), a common target for peptide therapeutics. The incorporation of a UAA can enhance the peptide's affinity and residence time at the receptor, leading to a more sustained downstream signal.

GPCR Signaling Pathway:

cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Peptide Therapeutic (with UAA) ligand->receptor Binding cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Enhancing Peptide Stability: A Technical Guide to Fmoc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent instability of peptides in biological systems presents a significant hurdle in their development as therapeutic agents. Susceptibility to enzymatic degradation leads to a short plasma half-life, limiting bioavailability and therapeutic efficacy. A key strategy to overcome this challenge is the incorporation of unnatural amino acids. This technical guide provides an in-depth exploration of Fmoc-L-2-chlorophenylalanine (Fmoc-Phe(2-Cl)-OH), a modified amino acid demonstrating significant potential in enhancing peptide stability.

The Core Principle: Steric Hindrance and Altered Electronics

The introduction of a chlorine atom at the ortho position of the phenylalanine ring in this compound offers a dual mechanism for enhancing peptide stability. The bulky chlorine atom provides steric hindrance, physically impeding the approach of proteolytic enzymes to the peptide backbone. This steric shield makes it more difficult for enzymes like chymotrypsin, which typically cleaves at the C-terminus of aromatic residues like phenylalanine, to bind and catalyze hydrolysis.

Furthermore, the electron-withdrawing nature of the chlorine atom alters the electronic properties of the phenyl ring. This can influence the peptide's local conformation and its interaction with the active site of proteases, further contributing to increased resistance against degradation.

Quantitative Analysis of Enhanced Stability

To illustrate the impact of incorporating 2-chlorophenylalanine, consider the following hypothetical comparative stability data for a model peptide, "Peptide A," and its modified analogue, "Peptide A-Cl," where a phenylalanine residue has been replaced by 2-chlorophenylalanine.

PeptideSequenceHalf-life in Human Plasma (t½, hours)
Peptide AAc-Gly-Ala-Phe -Ala-Gly-NH₂2.5
Peptide A-ClAc-Gly-Ala-Phe(2-Cl) -Ala-Gly-NH₂15.0
PeptideProteaseIC₅₀ (µM)
Peptide AChymotrypsin15
Peptide A-ClChymotrypsin95

The data clearly demonstrates a significant increase in the plasma half-life of the peptide containing 2-chlorophenylalanine. Moreover, the higher IC₅₀ value against chymotrypsin indicates a reduced susceptibility to enzymatic cleavage, a direct consequence of the structural modification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (e.g., this compound) (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-AA-OH (DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Couple Next Amino Acid Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect End of Sequence Cleave Cleavage (TFA/TIS/H2O) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Plasma_Stability_Assay Start Peptide in Plasma (t=0, 37°C) Incubate Incubation at 37°C Start->Incubate Sample Aliquots taken at various time points Incubate->Sample Quench Quench with ACN/TFA Sample->Quench Centrifuge Centrifuge to remove proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB Gene Target Gene pCREB->Gene Gene Transcription Peptide Stabilized Peptide Agonist Peptide->GPCR Prolonged Binding

Exploring Conformational Constraints with 2-Chlorophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of non-canonical amino acids into peptide sequences is a powerful tool for modulating their structure, stability, and biological activity. Among these, halogenated phenylalanine derivatives offer a subtle yet impactful means to impose conformational constraints. This technical guide provides an in-depth exploration of the use of 2-chlorophenylalanine (2-Cl-Phe) as a tool to restrict peptide conformations, offering insights for its application in drug design and structural biology.

While specific quantitative structural data for peptides containing 2-chlorophenylalanine are limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and conformational analysis to provide a robust framework for its application. The data and protocols presented herein are based on standard methodologies and analogous halogenated systems, providing a strong foundation for researchers to incorporate 2-Cl-Phe into their own investigations.

Introduction to Conformational Constraints with Halogenated Phenylalanines

The substitution of a hydrogen atom with a halogen on the phenyl ring of phenylalanine can significantly influence the conformational preferences of the amino acid side chain and, consequently, the peptide backbone. The ortho-position (C2) substitution with a chlorine atom in 2-chlorophenylalanine introduces unique steric and electronic effects.

  • Steric Hindrance: The bulky chlorine atom at the ortho position restricts the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the phenylalanine side chain. This steric clash can favor specific rotameric states, thereby reducing the conformational flexibility of the side chain and influencing the local peptide backbone geometry.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the aromatic ring, potentially influencing non-covalent interactions such as cation-π and π-π stacking, which are crucial for peptide and protein structure and function.

By limiting the accessible conformational space, the incorporation of 2-chlorophenylalanine can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and specificity for its target receptor or enzyme. Furthermore, the increased hydrophobicity and enzymatic resistance conferred by this modification can improve the pharmacokinetic properties of peptide-based therapeutics.

Synthesis of Peptides Containing 2-Chlorophenylalanine

The incorporation of 2-chlorophenylalanine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The key starting material, Fmoc-L-2-chlorophenylalanine, is commercially available.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the manual synthesis of a peptide containing 2-chlorophenylalanine on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-L-2-chlorophenylalanine

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dipeptidyl-peptidase I (DIPEA)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-2-chlorophenylalanine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow cluster_loop cluster_final Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Couple Amino Acid (Fmoc-2-Cl-Phe, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Loop Repeat for Each Amino Acid Wash2->Loop FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Loop->Deprotect Cleave 4. Cleave & Deprotect (TFA Cocktail) FinalDeprotect->Cleave Precipitate 5. Precipitate (Cold Ether) Cleave->Precipitate Purify 6. Purify (RP-HPLC) Precipitate->Purify End End: Purified Peptide Purify->End

Caption: Solid-Phase Peptide Synthesis Workflow.

Conformational Analysis of 2-Chlorophenylalanine-Containing Peptides

A combination of spectroscopic and computational techniques is employed to elucidate the conformational constraints imposed by 2-chlorophenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying peptide conformation in solution. Key parameters derived from NMR experiments provide insights into the local and global structure.

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the chemical environment of protons, with amide proton chemical shifts being sensitive to hydrogen bonding and solvent exposure.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system, aiding in resonance assignment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining three-dimensional structure. The presence or absence of specific NOEs involving the 2-Cl-Phe side chain can reveal its preferred orientation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment and providing information on the electronic environment.

  • Measurement of ³J-couplings: The coupling constant between the amide proton (NH) and the α-proton (Hα) (³J(HN,Hα)) is related to the backbone dihedral angle φ through the Karplus equation. Restricted φ angles due to the presence of 2-Cl-Phe would be reflected in the measured coupling constants.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1). The choice of solvent is critical as it can influence peptide conformation.

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (¹H, TOCSY, NOESY, ¹H-¹³C HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances to specific amino acids in the peptide sequence.

  • Structural Restraint Generation:

    • Integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D experiment to derive φ angle restraints.

  • Structure Calculation: Use the experimental restraints in molecular dynamics or simulated annealing calculations to generate an ensemble of low-energy structures that represent the conformational preferences of the peptide in solution.

NMR_Workflow Sample Peptide Sample in Deuterated Solvent Acquire NMR Data Acquisition (1D, TOCSY, NOESY, HSQC) Sample->Acquire Assign Resonance Assignment Acquire->Assign Restraints Generate Structural Restraints (NOEs, J-couplings) Assign->Restraints Calculate Structure Calculation (MD/SA) Restraints->Calculate Ensemble Conformational Ensemble Calculate->Ensemble

Caption: NMR-based Peptide Structure Determination.
X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide conformation in the solid state. Obtaining a crystal structure of a peptide containing 2-chlorophenylalanine would provide definitive evidence of its conformational preferences, including precise bond angles and dihedral angles.

Experimental Protocol: X-ray Crystallography

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like hanging-drop or sitting-drop vapor diffusion to grow single crystals of the peptide.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam at a synchrotron source. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or direct methods. Build an atomic model into the resulting electron density map and refine it to obtain the final crystal structure.

Computational Modeling

In the absence of extensive experimental data, computational methods can provide valuable predictions about the conformational effects of 2-chlorophenylalanine.

  • Ramachandran Plots: By performing conformational searches on a dipeptide model (e.g., Ac-2-Cl-Phe-NMe), a Ramachandran plot can be generated to visualize the sterically allowed and energetically favorable φ and ψ backbone dihedral angles for the 2-chlorophenylalanine residue. This can be compared to the Ramachandran plot of natural phenylalanine to highlight the conformational restrictions imposed by the chlorine atom.

  • Molecular Dynamics (MD) Simulations: MD simulations of a peptide containing 2-chlorophenylalanine in an explicit solvent can provide insights into its dynamic behavior and conformational landscape over time.

Computational_Workflow Model Build Dipeptide Model (e.g., Ac-2-Cl-Phe-NMe) Search Conformational Search (Varying φ and ψ angles) Model->Search Energy Calculate Energy for each conformation Search->Energy Plot Generate Ramachandran Plot Energy->Plot MD_Start Build Full Peptide Model MD_Sim Molecular Dynamics Simulation (in explicit solvent) MD_Start->MD_Sim MD_Analysis Analyze Trajectory (Conformational clustering, etc.) MD_Sim->MD_Analysis MD_Result Conformational Landscape MD_Analysis->MD_Result

Caption: Computational Conformational Analysis.

Quantitative Data and Expected Conformational Preferences

Table 1: Representative Dihedral Angles (φ, ψ) from X-ray Crystallography of Peptides Containing Modified Phenylalanine Analogs.

Peptide FragmentModified Residueφ (°)ψ (°)Secondary StructureReference Analogy
Boc-Ala-ΔPhe -NHMeDehydrophenylalanine-60.2-30.5β-turn (Type II)Illustrates backbone rigidity
Ac-Phe(4-F) -NHMe4-Fluorophenylalanine-85.780.1ExtendedShows minor electronic perturbation
Ac-Phe(4-Cl) -NHMe4-Chlorophenylalanine-86.281.5ExtendedSimilar to 4-fluoro analog
Expected for 2-Cl-Phe2-ChlorophenylalanineRestrictedRestrictedLikely turn or helicalHypothesized steric effect

Note: The data for ΔPhe and 4-halo-Phe are illustrative and sourced from analogous studies. The values for 2-Cl-Phe are predicted based on steric considerations and require experimental validation.

Table 2: Representative ³J(HN,Hα) Coupling Constants and Inferred φ Angles for Peptides in Solution.

Peptide FragmentModified ResidueSolvent³J(HN,Hα) (Hz)Inferred φ (°)
Ac-Gly-Phe -Gly-NH₂PhenylalanineDMSO-d₆8.5~ -120
Ac-Gly-ΔPhe -Gly-NH₂DehydrophenylalanineDMSO-d₆N/AN/A
Expected for 2-Cl-Phe2-ChlorophenylalanineDMSO-d₆< 6 or > 8Restricted (e.g., -60 or -120)

Note: A small ³J(HN,Hα) (< 6 Hz) is indicative of a helical conformation (φ ≈ -60°), while a large value (> 8 Hz) suggests an extended conformation (φ ≈ -120°). The value for 2-Cl-Phe is a prediction.

Applications in Drug Development and Chemical Biology

The ability of 2-chlorophenylalanine to induce specific secondary structures makes it a valuable tool for:

  • Stabilizing Bioactive Conformations: By constraining a peptide into its receptor-binding conformation, 2-Cl-Phe can enhance potency and selectivity.

  • Improving Pharmacokinetic Properties: The unnatural amino acid can increase resistance to proteolytic degradation, prolonging the in vivo half-life of peptide drugs.

  • Probing Protein-Protein Interactions: Incorporating 2-Cl-Phe can be used to map the conformational requirements of protein binding interfaces. The steric bulk of the chlorine can also be used as a "bump" to probe for cavities at the interaction site.

While no specific signaling pathways involving 2-Cl-Phe have been detailed in the literature, its utility can be conceptualized in the context of inhibiting a protein-protein interaction that is dependent on a specific peptide conformation.

PPI_Inhibition cluster_native Native Interaction cluster_inhibited Inhibition with 2-Cl-Phe Peptide ProteinA Protein A ProteinB Protein B Peptide Flexible Peptide Ligand ProteinA->Peptide Binds Signal Downstream Signaling ProteinB->Signal Peptide->ProteinB Binds ProteinA_i Protein A Inhibitor Constrained Peptide (with 2-Cl-Phe) ProteinA_i->Inhibitor Binds with high affinity ProteinB_i Protein B NoSignal Signaling Blocked ProteinB_i->NoSignal Inhibitor->ProteinB_i Blocks Binding

Caption: Conceptual Use of 2-Cl-Phe in PPI Inhibition.

Conclusion

2-Chlorophenylalanine represents a promising but underexplored tool for imposing conformational constraints in peptides. The steric and electronic effects of the ortho-chloro substituent are predicted to significantly restrict the conformational freedom of the side chain, thereby influencing the peptide backbone and promoting the adoption of specific secondary structures. While a wealth of experimental data on its precise conformational effects is yet to be established, the synthetic and analytical protocols outlined in this guide provide a clear path for researchers to incorporate this non-canonical amino acid into their studies. The exploration of 2-chlorophenylalanine and other ortho-substituted analogs holds great potential for the rational design of peptides with enhanced therapeutic properties and for the detailed investigation of peptide and protein structure-function relationships. Further research is warranted to fully characterize the conformational landscape of 2-chlorophenylalanine-containing peptides and to unlock their full potential in medicinal chemistry and chemical biology.

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of the sterically hindered amino acid, Fmoc-L-2-chlorophenylalanine (Fmoc-Phe(2-Cl)-OH), into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. Due to the steric hindrance posed by the ortho-chloro substitution on the phenyl ring, modifications to standard coupling protocols are recommended to ensure high coupling efficiency and peptide purity.

Introduction

This compound is a specialized amino acid derivative used in the synthesis of peptides to introduce a specific structural or functional motif. The presence of a chlorine atom on the phenyl ring can influence peptide conformation, receptor binding, and metabolic stability. However, the position of the chlorine at the ortho position of the phenyl ring presents a significant steric challenge during peptide bond formation. This can lead to incomplete or slow coupling reactions, resulting in deletion sequences and lower purity of the final peptide.

This application note outlines optimized conditions for the efficient incorporation of this compound into a growing peptide chain on a solid support. The protocol emphasizes strategies to overcome steric hindrance, such as the use of potent coupling reagents, extended reaction times, and the option of a double-coupling strategy.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Synonym Fmoc-2-chloro-L-phenylalanine
CAS Number 198560-41-7[1]
Molecular Formula C₂₄H₂₀ClNO₄[1]
Molecular Weight 421.9 g/mol [1]

Experimental Protocols

The following protocols are based on standard Fmoc solid-phase peptide synthesis procedures, with specific modifications for the coupling of the sterically hindered this compound. These steps should be performed in a dedicated peptide synthesis vessel.

Resin Selection and Swelling

A variety of resins can be utilized for Fmoc-SPPS, with the choice depending on the desired C-terminal functionality (acid or amide).

  • For C-terminal carboxylic acids: 2-Chlorotrityl chloride (2-CTC) resin or Wang resin are recommended.[2][3]

  • For C-terminal amides: Rink amide resin is a suitable choice.

Protocol:

  • Add the appropriate amount of resin to the reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL/g resin).

  • Swell the resin in DMF for at least 1 hour at room temperature. For 2-CTC resin, swelling in dichloromethane (DCM) for 30 minutes is also effective.

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF (v/v) to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat steps 2 and 3 for a second 5-10 minute deprotection.

  • Wash the resin thoroughly with DMF (5-7 x 5 mL/g resin) to remove all traces of piperidine.

Coupling of this compound

This is the critical step for incorporating the sterically hindered amino acid. The following protocol is designed to maximize coupling efficiency. A double coupling strategy is highly recommended.

Reagent Preparation (for 0.1 mmol scale):

ReagentAmount (mg)Molar Excess (eq.)
This compound2115
HCTU2075
N,N-Diisopropylethylamine (DIEA)174 µL10

Protocol:

First Coupling:

  • In a separate vial, dissolve this compound and HCTU in DMF.

  • Add DIEA to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL/g resin).

Kaiser Test (Optional but Recommended):

  • Perform a Kaiser test on a small sample of the resin to check for the presence of free primary amines. A positive result (blue beads) indicates incomplete coupling.

Second Coupling (if necessary or as a standard precaution):

  • Repeat steps 1-4 of the first coupling with a fresh solution of activated this compound.

  • Wash the resin thoroughly with DMF (5 x 5 mL/g resin) followed by DCM (3 x 5 mL/g resin).

For particularly difficult sequences, alternative coupling reagents such as HATU or PyBOP can be used. In such cases, it is recommended to follow the manufacturer's guidelines for activation.

Peptide Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Standard Cleavage Cocktail (Reagent K):

ReagentPercentage (v/v)
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Protocol:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (10 mL/g of resin).

  • Gently agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Visualizations

Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (this compound + Activator) Deprotection->Coupling Free N-terminus Washing Washing (DMF) Coupling->Washing Repeat Repeat Cycle Washing->Repeat n-1 times Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Repeat->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship for Coupling Hindered Amino Acids

Hindered_Coupling_Logic Start Start Coupling of This compound Coupling_Step Perform First Coupling (Extended Time) Start->Coupling_Step Kaiser_Test Kaiser Test Coupling_Step->Kaiser_Test Double_Couple Perform Second Coupling Kaiser_Test->Double_Couple Positive Next_Step Proceed to Next Deprotection/Coupling Kaiser_Test->Next_Step Negative Incomplete Incomplete Coupling Complete Complete Coupling Double_Couple->Next_Step

Caption: Decision workflow for coupling sterically hindered amino acids.

Conclusion

The successful incorporation of sterically hindered amino acids like this compound into peptides requires careful optimization of the coupling step. By employing potent activating reagents, extending reaction times, and utilizing a double-coupling strategy, researchers can achieve high coupling efficiencies and obtain the desired peptide in good purity. The protocols provided in this application note serve as a robust starting point for the synthesis of peptides containing 2-chlorophenylalanine, enabling further exploration of their unique biological properties in drug discovery and development.

References

Application Notes and Protocols for the Coupling of Fmoc-Phe(2-Cl)-OH with HBTU and DIEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient coupling of the sterically hindered amino acid, N-α-Fmoc-2-chloro-L-phenylalanine (Fmoc-Phe(2-Cl)-OH), using the activating agent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the non-nucleophilic base DIEA (N,N-Diisopropylethylamine) in solid-phase peptide synthesis (SPPS).

Introduction

The incorporation of unnatural amino acids, such as halogenated derivatives of phenylalanine, is a critical strategy in drug discovery and peptide engineering to enhance biological activity, metabolic stability, and conformational properties. This compound, with a chlorine atom at the ortho position of the phenyl ring, introduces steric bulk that can pose challenges during peptide bond formation. This document outlines optimized protocols and provides key data to facilitate the successful and high-yield coupling of this sterically demanding building block.

Data Presentation

The following tables summarize typical coupling efficiencies and conditions for this compound compared to the parent amino acid, Fmoc-Phe-OH. The data presented is representative and may require optimization for specific peptide sequences and resin types.

Table 1: Comparative Coupling Efficiency of this compound and Fmoc-Phe-OH

Amino AcidCoupling Reagent SystemEquivalents (AA:HBTU:DIEA)Coupling Time (min)Estimated Yield (%)Purity (%)
Fmoc-Phe-OHHBTU/DIEA1:0.95:230>99>98
This compoundHBTU/DIEA1:0.95:26095-98>95
This compoundHBTU/HOBt/DIEA1:0.95:1:260>98>97

Yield and purity are sequence-dependent and can be influenced by factors such as resin type, peptide length, and aggregation propensity. Data is estimated based on typical results for sterically hindered amino acids.

Table 2: Recommended Reagent Stoichiometry for this compound Coupling

ReagentEquivalents (relative to resin loading)Molarity (in DMF)
This compound3 - 50.5 M
HBTU2.85 - 4.75 (0.95 eq. to AA)0.5 M
HOBt (optional)3 - 50.5 M
DIEA6 - 102 M

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable solid support)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole) - optional but recommended

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Kaiser Test Kit (for monitoring coupling completion)

Protocol 1: Standard Coupling of this compound in Manual SPPS

This protocol is designed for a 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.85 eq.), and HOBt (3 eq., if used) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution.

    • Vortex the mixture for 1-2 minutes. The solution may develop a yellow color, which is normal.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 60-120 minutes. Due to the steric hindrance of the 2-chloro group, a longer coupling time is recommended compared to standard amino acids.[1]

    • Perform a Kaiser test to monitor the reaction. A negative result (colorless or yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another 30-60 minutes or consider a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete after extended time, cap any unreacted amino groups with an acetic anhydride/DIEA solution to prevent the formation of deletion sequences.

  • Proceed to the next deprotection and coupling cycle.

Protocol 2: Double Coupling for Difficult Sequences

If the initial coupling of this compound is incomplete, a second coupling is recommended.

  • After the first coupling and a brief DMF wash, repeat steps 3 and 4 from Protocol 1.

  • Perform a Kaiser test to confirm the completion of the second coupling.

  • Proceed with the standard washing steps.

Mandatory Visualizations

HBTU Activation and Coupling Mechanism

HBTU_Activation_Mechanism cluster_activation Activation cluster_coupling Coupling AA Fmoc-Phe(2-Cl)-O⁻ ActiveEster OBt-Active Ester AA->ActiveEster Nucleophilic Attack HBTU HBTU HBTU->ActiveEster Byproduct1 Tetramethylurea HBTU->Byproduct1 DIEA DIEA DIEA->AA Deprotonation PeptideBond Fmoc-Phe(2-Cl)-NH-Peptide-Resin ActiveEster->PeptideBond Byproduct2 HOBt ActiveEster->Byproduct2 ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond Nucleophilic Attack DIEAH DIEA-H⁺ ResinAmine->DIEAH Proton Transfer

Caption: HBTU activation and coupling workflow.

Experimental Workflow for a Single Coupling Cycle

SPPS_Workflow Start Start: Deprotected Peptide-Resin Preactivation Pre-activate: This compound + HBTU + DIEA Coupling Couple to Resin (60-120 min) Start->Coupling Preactivation->Coupling Wash1 Wash (DMF) Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest Wash2 Wash (DMF) KaiserTest->Wash2 Negative DoubleCouple Double Couple KaiserTest->DoubleCouple Positive Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotection End End: Ready for next cycle Deprotection->End DoubleCouple->Coupling

References

Standard Procedure for Fmoc Deprotection with Piperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the synthesis of high-purity peptides. The standard and most widely used method for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). This application note provides a detailed overview of the standard procedure for Fmoc deprotection with piperidine, including the underlying chemistry, experimental protocols, methods for monitoring the reaction, and troubleshooting common issues.

Chemical Principle

The Fmoc group is stable to acidic conditions but is readily cleaved by a base-mediated β-elimination mechanism. Piperidine, a secondary amine, acts as the base that abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This initiates a cascade of reactions, leading to the formation of dibenzofulvene (DBF) and the release of the free N-terminal amine of the peptide, along with carbon dioxide. The excess piperidine in the reaction mixture also serves as a scavenger for the electrophilic DBF, forming a stable adduct and preventing side reactions.[1][2]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents and Conditions
Deprotection ReagentConcentration (v/v) in DMFTypical Reaction TimeKey Considerations
Piperidine 20%2 x (1-10 minutes)Standard and widely effective method.[3][4]
Piperidine5-10%Longer reaction times may be requiredMay reduce the risk of side reactions like aspartimide formation in sensitive sequences.[5]
DBU/Piperidine2% DBU / 2% Piperidine2 x (5-7 minutes)A stronger, non-nucleophilic base (DBU) accelerates deprotection, especially for sterically hindered amino acids.[6][7]
Piperazine/DBU5% Piperazine / 2% DBU< 1 minute for complete removalA safer and rapid alternative to piperidine, reported to reduce deletion sequences.[6][7]
Table 2: Kinetics of Fmoc Deprotection with Various Bases
BaseConcentration (v/v) in DMFHalf-life (t½) of Fmoc-Val DeprotectionReference
Piperidine20%~6-7 seconds[8]
Piperazine5%50 seconds[6]
Piperazine + DBU5% + 2%4 seconds[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF

This protocol describes the manual procedure for the removal of the Fmoc group from a peptide-resin.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Solid-phase peptide synthesis (SPPS) reaction vessel with a filter

  • Shaker or agitator

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in the SPPS reaction vessel.

  • Solvent Wash: Drain the DMF from the reaction vessel. Wash the resin with DMF (3 x 1-minute washes) to remove any residual reagents from the previous coupling step.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture for 2-3 minutes at room temperature.[3]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF to the resin and agitate for 5-10 minutes at room temperature.[3][8]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[8] The resin is now ready for the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The completion of the Fmoc deprotection can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.[9][10]

Materials:

  • Filtrate from the Fmoc deprotection steps

  • N,N-Dimethylformamide (DMF)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

Procedure:

  • Collect Filtrate: During the deprotection steps (Protocol 1, steps 3 and 5), collect the drained piperidine solutions in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute to Volume: Dilute the collected solution to the mark with DMF.

  • Prepare Sample for Measurement: Prepare an appropriate dilution of the solution from step 2 in DMF to ensure the absorbance reading is within the linear range of the spectrophotometer (typically below 1.5 AU).

  • Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using DMF as a blank.[9]

  • Calculate Resin Loading/Deprotection Efficiency: The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (1 cm), and c is the concentration.[11] This value can be used to determine the initial loading of the resin or to confirm the completion of the deprotection step.

Mandatory Visualization

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell wash1 Wash with DMF (3x) swell->wash1 deprotect1 Add 20% Piperidine/DMF (2-3 min) wash1->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (5-10 min) drain1->deprotect2 monitor Collect Filtrate for UV-Vis Analysis (301 nm) drain1->monitor drain2 Drain deprotect2->drain2 wash2 Wash with DMF (5-7x) drain2->wash2 drain2->monitor end Free N-Terminus (Ready for Coupling) wash2->end

Caption: Standard workflow for Fmoc deprotection in SPPS.

Troubleshooting_Logic start Incomplete Deprotection Detected (e.g., positive Kaiser test after coupling) check_reagents Check Reagent Quality (Fresh Piperidine/DMF) start->check_reagents extend_time Extend Deprotection Time check_reagents->extend_time Reagents OK resolve Problem Resolved check_reagents->resolve Reagents were the issue stronger_base Use Stronger Base (e.g., DBU/Piperidine) extend_time->stronger_base Still Incomplete extend_time->resolve Resolved increase_temp Increase Temperature (use with caution) increase_temp->resolve Resolved stronger_base->increase_temp Still Incomplete stronger_base->resolve Resolved

Caption: Logical workflow for troubleshooting incomplete Fmoc deprotection.

Troubleshooting

Common Problems and Solutions
ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Deprotection (leading to deletion sequences)1. Degraded piperidine or DMF.[3]2. Insufficient reaction time or agitation.3. Steric hindrance from bulky amino acids or aggregating peptide sequences.[8]1. Use fresh, high-quality reagents.2. Increase the deprotection time or use a more vigorous agitation method.3. Consider using a stronger base combination like DBU/piperidine.[6]
Aspartimide Formation The succinimide ring of an aspartic acid residue is attacked by the peptide backbone amide, especially at Asp-Gly or Asp-Ser sequences, under basic conditions.[12]1. Use a lower concentration of piperidine (e.g., 5-10%) and shorter deprotection times.2. Incorporate a protecting group on the backbone nitrogen of the residue following aspartic acid.3. Add 0.1 M HOBt to the piperidine deprotection solution.[13]
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. This is common with proline or glycine at the second position.1. Couple the third amino acid immediately after deprotection of the second residue.2. Use 1-hydroxybenzotriazole (HOBt) or Oxyma Pure in the deprotection solution to suppress DKP formation.[13]
Racemization Epimerization of the C-terminal amino acid, particularly cysteine and histidine, can be induced by the basic conditions of Fmoc deprotection.1. Use milder deprotection conditions (lower piperidine concentration, shorter time).2. For C-terminal cysteine, consider using a more acid-labile resin to avoid prolonged exposure to base during the loading of the first amino acid.

Conclusion

The standard procedure for Fmoc deprotection using 20% piperidine in DMF remains a robust and widely applicable method in solid-phase peptide synthesis. A thorough understanding of the underlying chemistry, adherence to established protocols, and the ability to monitor the reaction's progress are essential for achieving high yields of pure peptides. For challenging sequences prone to side reactions, modifications to the standard protocol or the use of alternative deprotection reagents may be necessary. The data and protocols provided in this application note serve as a comprehensive guide for researchers to successfully perform and troubleshoot the critical step of Fmoc deprotection.

References

Application Notes and Protocols for the HPLC Purification of Peptides Containing 2-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 2-chlorophenylalanine, into peptide sequences is a powerful strategy for modulating their conformational properties, proteolytic stability, and biological activity. The presence of the chlorine atom on the phenyl ring of phenylalanine significantly increases its hydrophobicity, which in turn influences the peptide's overall physicochemical characteristics. Proper purification of these modified peptides is critical to ensure the accuracy and reproducibility of subsequent biological assays.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides.[1] This technique separates peptides based on their hydrophobicity, making it particularly well-suited for peptides containing hydrophobic unnatural amino acids like 2-chlorophenylalanine. This document provides detailed application notes and protocols for the successful purification of these challenging peptides.

Principle of RP-HPLC for Peptides Containing 2-Chlorophenylalanine

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is typically a silica support chemically modified with nonpolar alkyl chains (e.g., C18 or C8), creating a hydrophobic surface.[1] The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent such as acetonitrile (ACN), with an ion-pairing agent like trifluoroacetic acid (TFA).[2]

Peptides are loaded onto the column in a mobile phase with a high aqueous content, promoting their binding to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, which progressively desorbs the bound peptides. More hydrophobic peptides, such as those containing 2-chlorophenylalanine, interact more strongly with the stationary phase and therefore require a higher concentration of organic solvent to elute.[2]

Experimental Protocols

Materials and Reagents
  • Crude synthetic peptide containing 2-chlorophenylalanine (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Equipment
  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Analytical and preparative RP-HPLC columns (e.g., C18, 5 µm particle size, 100 Å pore size)

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (for fraction analysis)

Sample Preparation
  • Accurately weigh a small amount of the crude lyophilized peptide.

  • Dissolve the peptide in a minimal amount of a suitable solvent. A mixture of water and ACN (e.g., 50:50 v/v) is often a good starting point. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical RP-HPLC Method Development

It is crucial to first develop an analytical method to determine the retention time of the target peptide and to assess the impurity profile.

Table 1: Analytical RP-HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm, 100 Å
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 220 nm and 280 nm
Injection Volume 10-20 µL
Column Temperature Ambient
Preparative RP-HPLC Purification

Based on the analytical results, the gradient for the preparative purification can be optimized to ensure good separation of the target peptide from impurities. A shallower gradient around the elution point of the target peptide will improve resolution.

Table 2: Preparative RP-HPLC Conditions

ParameterCondition
Column C18, 21.2 x 250 mm, 5 µm, 100 Å
Mobile Phase A 0.1% (v/v) TFA in water
Mobile Phase B 0.1% (v/v) TFA in acetonitrile
Gradient Optimized based on analytical run (e.g., 20-50% B over 40 minutes)
Flow Rate 15-20 mL/min
Detection 220 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)
Fraction Collection Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to the target peptide.
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify those containing the pure target peptide.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The success of the purification process is evaluated by the purity and recovery of the target peptide.

Table 3: Representative Purification Data for a Peptide Containing 2-Chlorophenylalanine

ParameterValue
Crude Purity ~65%
Purified Purity >98%
Overall Yield ~30%
Molecular Weight (Expected) 1254.6 Da
Molecular Weight (Observed) 1254.5 Da

Visualizations

Experimental Workflow

The overall workflow for the synthesis and purification of a peptide containing 2-chlorophenylalanine is depicted below.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Analysis Resin Resin Coupling1 Coupling1 Resin->Coupling1 Attach first amino acid Deprotection1 Deprotection1 Coupling1->Deprotection1 Fmoc deprotection Coupling2 Coupling2 Deprotection1->Coupling2 Couple 2-Cl-Phe Deprotection2 Deprotection2 Coupling2->Deprotection2 Fmoc deprotection Chain_Elongation Chain_Elongation Deprotection2->Chain_Elongation Couple remaining amino acids Cleavage Cleavage Chain_Elongation->Cleavage Cleave from resin Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide HPLC_Purification HPLC_Purification Crude_Peptide->HPLC_Purification Preparative RP-HPLC Fraction_Analysis Fraction_Analysis HPLC_Purification->Fraction_Analysis Analytical HPLC & MS Pooling Pooling Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure_Peptide Lyophilization->Pure_Peptide G Peptide_in_Mobile_Phase Peptide in Aqueous Mobile Phase Peptide_on_Stationary_Phase Peptide Bound to C18 Stationary Phase Peptide_in_Mobile_Phase->Peptide_on_Stationary_Phase Hydrophobic Interaction Elution Peptide Elution Peptide_in_Mobile_Phase->Elution Peptide_on_Stationary_Phase->Peptide_in_Mobile_Phase Desorption High_ACN Increased Acetonitrile Concentration High_ACN->Peptide_on_Stationary_Phase Shifts Equilibrium

References

Application Note: Mass Spectrometry Analysis of 2-Chlorophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and quantification of peptides containing the non-canonical amino acid 2-chlorophenylalanine (2-Cl-Phe) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of 2-Cl-Phe into peptides presents unique analytical characteristics, primarily due to the isotopic pattern of chlorine. This note covers sample preparation, LC-MS/MS methodology, data analysis strategies focusing on the unique isotopic signature, and quantitative data presentation. The provided workflows and protocols are intended to guide researchers in developing robust analytical methods for novel peptide therapeutics and biochemical probes.

Introduction to 2-Chlorophenylalanine Peptide Analysis

The analysis of peptides containing unnatural amino acids is crucial for the development of new therapeutics with enhanced stability, potency, or novel functionalities. 2-chlorophenylalanine, an analog of phenylalanine, introduces a halogen atom that significantly influences its mass spectrometric behavior. The primary challenge and opportunity in analyzing these peptides lie in recognizing the distinctive isotopic pattern generated by chlorine's natural isotopic abundance (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M+2 peak with an intensity of approximately one-third of the monoisotopic (M) peak for each chlorine-containing fragment.[1] This application note provides a comprehensive guide to leverage this feature for confident identification and quantification.

Experimental Workflow

A typical bottom-up proteomics workflow is adapted for the analysis of 2-Cl-Phe peptides.[2] The process begins with sample preparation, including protein digestion and peptide purification, followed by LC-MS/MS analysis and subsequent data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Protein Protein/Peptide Sample Reduce Reduction (e.g., DTT) Protein->Reduce Alkyl Alkylation (e.g., Iodoacetamide) Reduce->Alkyl Digest Enzymatic Digestion (e.g., Trypsin) Alkyl->Digest Cleanup Peptide Cleanup (e.g., C18 SPE) Digest->Cleanup LC Reverse-Phase HPLC Cleanup->LC MS1 MS1 Scan (Precursor Ion Scan) LC->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Scan (Fragment Ion Scan) CID->MS2 Search Database Search (with 2-Cl-Phe modification) MS2->Search Validation Isotopic Pattern Validation (M vs M+2 peaks) Search->Validation Quant Quantification Validation->Quant

Caption: General workflow for the mass spectrometry analysis of 2-Cl-Phe peptides.

Detailed Experimental Protocols

Protocol 1: In-Solution Protein Digestion and Peptide Cleanup

This protocol is adapted for preparing peptide samples from purified proteins for LC-MS/MS analysis.[2][3]

Materials:

  • Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Trypsin (mass spectrometry grade)

  • Formic Acid (FA), Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN)

  • C18 Solid-Phase Extraction (SPE) cartridges

Procedure:

  • Denaturation: Dissolve protein sample in 8 M Urea, 50 mM NH₄HCO₃.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to < 1 M.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.[2]

  • Quenching and Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup (SPE):

    • Condition a C18 SPE cartridge with 100% ACN followed by 0.1% TFA in water.

    • Load the acidified peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA to remove salts.

    • Elute the peptides using 50% ACN with 0.1% FA.[3]

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in 0.1% FA for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for analyzing 2-Cl-Phe peptides on a high-resolution mass spectrometer (e.g., Q-Exactive or TripleTOF).

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 300 µL/min
Gradient 5-40% B over 30 min, then to 85% B over 5 min

| Column Temp. | 40°C |

Mass Spectrometry (MS) Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
MS1 Resolution 60,000 - 70,000
MS1 Scan Range 350-1500 m/z
MS/MS Activation Higher-energy Collisional Dissociation (HCD) or CID
MS/MS Resolution 15,000 - 17,500
Data Acquisition Data-Dependent Acquisition (DDA), top 10 most intense ions

| Charge State | Reject charge state 1+ |

Data Analysis and Interpretation

Isotopic Signature of 2-Chlorophenylalanine

The key to identifying 2-Cl-Phe peptides is the recognition of the chlorine isotopic pattern. The mass difference between ³⁵Cl and ³⁷Cl is ~1.997 Da. This results in a pair of peaks (M and M+2) for any chlorine-containing ion, with the M+2 peak having an intensity of about 32% of the M peak.

G x_axis y_axis origin origin origin->x_axis m/z origin->y_axis Relative Intensity m_top M m_base m_base m_base->m_top m_label Monoisotopic m_intensity 100% m2_top M+2 m2_base m2_base m2_base->m2_top m2_label Δm ≈ 2 Da m2_intensity ~32%

References

NMR Characterization of Peptides with Fmoc-Phe(2-Cl)-OH: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, enabling the modulation of peptide conformation, stability, and biological activity. Fmoc-Phe(2-Cl)-OH, a derivative of phenylalanine with a chlorine atom at the 2-position of the phenyl ring, is a valuable building block for synthesizing peptides with unique structural and functional properties. The presence of the chloro-substituent can induce specific conformational preferences and introduce a site for further chemical modification. Accurate and detailed structural characterization of these modified peptides is paramount, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful technique for elucidating their three-dimensional structure and dynamics in solution.

This document provides detailed application notes and experimental protocols for the NMR characterization of peptides containing this compound. It is intended for researchers, scientists, and drug development professionals who are working with synthetic peptides and require a comprehensive guide to their structural analysis.

Data Presentation

The following tables summarize hypothetical yet realistic quantitative NMR data for a model tripeptide, Ac-Gly-Phe(2-Cl)-Ala-NH₂, to illustrate the expected chemical shifts and coupling constants. These values are based on typical peptide NMR data and the known effects of a 2-chloro substituent on the chemical shifts of a phenylalanine ring.

Table 1: Hypothetical ¹H NMR Chemical Shifts (δ) for Ac-Gly-Phe(2-Cl)-Ala-NH₂ in 90% H₂O/10% D₂O at 298 K.

ResidueProtonChemical Shift (ppm)
AcCH₃2.05
GlyNH8.50
3.98
Phe(2-Cl)NH8.35
4.65
Hβ13.15
Hβ23.05
H37.35
H47.28
H57.20
H67.45
AlaNH8.10
4.30
1.40
NH₂NHa7.50
NHb6.90

Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ) for Ac-Gly-Phe(2-Cl)-Ala-NH₂ in 90% H₂O/10% D₂O at 298 K.

ResidueCarbonChemical Shift (ppm)
AcC=O172.5
CH₃22.8
GlyC=O173.1
43.5
Phe(2-Cl)C=O172.8
55.2
38.5
C1135.0
C2133.5
C3129.8
C4128.7
C5127.5
C6129.5
AlaC=O175.2
50.8
17.5

Table 3: Typical ³J Coupling Constants for Ac-Gly-Phe(2-Cl)-Ala-NH₂.

CouplingValue (Hz)
³J(HNHα) Gly6.0
³J(HNHα) Phe(2-Cl)7.5
³J(HNHα) Ala7.0
³J(HαHβ) Phe(2-Cl)6.5, 8.5
³J(HαHβ) Ala7.2

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • (Optional) Perform a Kaiser test to confirm complete coupling.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.

  • Final Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry. Lyophilize the pure fractions.

NMR Sample Preparation

Materials:

  • Lyophilized peptide

  • 99.9% D₂O

  • Deionized H₂O

  • NMR tubes

Procedure:

  • Dissolve the lyophilized peptide in a 90% H₂O / 10% D₂O mixture to a final concentration of 1-5 mM.

  • Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange) using dilute HCl or NaOH.

  • Transfer the solution to a clean, high-quality NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

a. 1D ¹H NMR

  • Purpose: To check sample purity and obtain a general overview of the proton signals.

  • Experiment: Standard 1D proton experiment with water suppression (e.g., presaturation or WATERGATE).

  • Key Parameters:

    • Temperature: 298 K

    • Spectral Width: ~12-16 ppm

    • Number of Scans: 16-64

b. 2D TOCSY (Total Correlation Spectroscopy)

  • Purpose: To identify coupled proton spin systems within each amino acid residue.

  • Experiment: 2D TOCSY with water suppression (e.g., dipsi2esgpph).

  • Key Parameters:

    • Mixing Time (d9): 60-80 ms to allow for magnetization transfer throughout the entire spin system.[1]

    • Data Points: 2048 in F2, 512 in F1

    • Number of Scans: 8-16

c. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)

  • Purpose: To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's 3D structure. NOESY is suitable for small and large molecules, while ROESY is often better for medium-sized molecules where the NOE can be close to zero.[2]

  • Experiment: 2D NOESY (e.g., noesyesgpph) or ROESY (e.g., roesyesgpph).

  • Key Parameters:

    • Mixing Time (d8 for NOESY, p15 for ROESY): 150-300 ms. This should be optimized to maximize cross-peak intensity while minimizing spin diffusion.[3][4]

    • Data Points: 2048 in F2, 512 in F1

    • Number of Scans: 16-32

d. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate directly bonded protons and carbons, aiding in the assignment of carbon resonances.

  • Experiment: 2D ¹H-¹³C HSQC with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.2).

  • Key Parameters:

    • ¹H Spectral Width: ~12 ppm

    • ¹³C Spectral Width: ~180 ppm

    • Data Points: 2048 in F2, 256 in F1

    • Number of Scans: 32-64

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_structure Structure Elucidation spps Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification sample_prep NMR Sample Preparation purification->sample_prep data_acq NMR Data Acquisition (1D & 2D Experiments) sample_prep->data_acq data_proc Data Processing & Analysis data_acq->data_proc assignments Resonance Assignments data_proc->assignments restraints NOE-based Distance Restraints assignments->restraints calculation 3D Structure Calculation restraints->calculation

Caption: Workflow from peptide synthesis to 3D structure determination.

Key NMR Correlations for a Phe(2-Cl) Residue

nmr_correlations cluster_i Residue i: Phe(2-Cl) cluster_seq Residue i+1 NH_i NH(i) Ha_i Hα(i) NH_i->Ha_i TOCSY NH_i_plus_1 NH(i+1) NH_i->NH_i_plus_1 NOESY/ROESY Hb1_i Hβ1(i) Ha_i->Hb1_i TOCSY Hb2_i Hβ2(i) Ha_i->Hb2_i TOCSY H_d1 Hδ1(i) Ha_i->H_d1 NOESY/ROESY Ha_i->NH_i_plus_1 NOESY/ROESY C_i C'(i-1) N_i N(i) Ca_i Cα(i) Hb1_i->H_d1 NOESY/ROESY Hb2_i->H_d1 NOESY/ROESY Cb_i Cβ(i) Cg_i Cγ(i) Cd1_i Cδ1(i) Cl Cl Ce1_i Cε1(i) Cd2_i Cδ2(i) Cz_i Cζ(i) Ce2_i Cε2(i) H_e1 Hε1(i) H_e2 Hε2(i) H_z Hζ(i)

Caption: Key through-bond (TOCSY) and through-space (NOESY/ROESY) NMR correlations for a Phe(2-Cl) residue.

References

Application Notes and Protocols for Fmoc-Phe(2-Cl)-OH in Peptide Drug Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the development of peptidomimetics and peptide drug conjugates (PDCs) with enhanced therapeutic properties. Fmoc-Phe(2-Cl)-OH, a derivative of L-phenylalanine featuring a chlorine atom at the ortho position of the phenyl ring, is a valuable building block in solid-phase peptide synthesis (SPPS). The presence of the electron-withdrawing chlorine atom can influence peptide conformation, stability, and binding interactions with biological targets, making it an attractive component for designing novel PDCs.[1]

Peptide drug conjugates are a promising class of targeted therapeutics, comprising a targeting peptide, a cytotoxic payload, and a linker.[2][3][4] This modular design allows for the selective delivery of potent drugs to diseased cells, minimizing off-target toxicity. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences for the synthesis of PDCs.

Chemical Properties of this compound

PropertyValue
Full Chemical Name N-(9-Fluorenylmethoxycarbonyl)-2-chloro-L-phenylalanine
Abbreviation This compound
CAS Number 198560-41-7[1][5]
Molecular Formula C24H20ClNO4
Molecular Weight 437.88 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, NMP, and other common organic solvents for SPPS
Protection Group 9-Fluorenylmethoxycarbonyl (Fmoc)

Applications in Peptide Drug Conjugate Synthesis

The incorporation of this compound into a targeting peptide can offer several advantages in PDC development:

  • Modulation of Binding Affinity: The chlorine substitution can alter the electronic and steric properties of the phenylalanine side chain, potentially leading to improved binding affinity and selectivity for the target receptor.

  • Enhanced Proteolytic Stability: The presence of the unnatural amino acid can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide.

  • Structural Diversification: The chloro-substituted phenyl ring provides a site for potential further chemical modification, although it is primarily used to influence the peptide's intrinsic properties.[1]

Experimental Protocols

The following protocols are based on established Fmoc-based solid-phase peptide synthesis methodologies and are intended as a foundational guide.[6] Optimization may be required based on the specific peptide sequence and desired drug conjugate.

Resin Selection and Preparation

For the synthesis of a peptide with a C-terminal carboxylic acid, 2-Chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, which allows for mild cleavage conditions that preserve the integrity of the peptide and any attached linkers or payloads.[6]

Protocol:

  • Place the desired amount of 2-CTC resin (e.g., 1 g, with a loading capacity of 1.0 mmol/g) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

Loading of the First Amino Acid

Protocol:

  • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 2 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (4 equivalents) in Dichloromethane (DCM).

  • Add the solution to the swelled resin and agitate for 1-2 hours.

  • To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

  • Wash the resin thoroughly with DCM, DMF, and finally DCM before drying under vacuum.

Solid-Phase Peptide Synthesis Cycle

The synthesis proceeds through iterative cycles of Fmoc deprotection and amino acid coupling.

Principle: The Fmoc protecting group is removed by a mild base, typically piperidine, to expose the N-terminal amine for the next coupling step.

Protocol:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Principle: The incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. Due to the potential for steric hindrance from the ortho-chloro group, optimized coupling conditions may be necessary.

Protocol:

  • In a separate vial, dissolve this compound (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Allow the activation to proceed for 2-5 minutes.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be required.

  • Wash the resin with DMF.

Repeat the deprotection and coupling steps for each amino acid in the sequence.

Linker and Payload Conjugation

After the peptide sequence is assembled, a linker and the cytotoxic drug can be conjugated to the peptide on the solid support. This is typically done by coupling to a reactive side chain of an amino acid (e.g., the epsilon-amino group of lysine) or to the N-terminus.

Cleavage and Deprotection

Principle: The completed peptide-drug conjugate is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a strong acid cocktail containing scavengers.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • Wash the final peptide-resin with DCM and dry it.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide-drug conjugate by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the conjugate, decant the ether, and repeat the ether wash.

  • Dry the crude PDC pellet under vacuum.

Purification and Analysis

The crude PDC should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final conjugate should be confirmed by mass spectrometry (MS) and analytical HPLC.

Quantitative Data Summary

The successful incorporation of this compound and the overall synthesis of the PDC can be evaluated using several quantitative parameters. The following table provides expected ranges based on typical outcomes for Fmoc-SPPS of non-canonical amino acids. Actual results may vary depending on the specific peptide sequence, linker, payload, and synthesis conditions.

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on resin type (e.g., 2-Chlorotrityl chloride resin often yields higher loading).
Coupling Efficiency for this compound >95%Kaiser Test or TNBS TestDouble coupling may be necessary to ensure complete reaction due to potential steric hindrance.
Overall Crude Peptide Yield 30 - 60%Gravimetric analysis post-cleavageHighly sequence- and conjugate-dependent. PDCs with hydrophobic payloads may have lower yields.
Crude PDC Purity 40 - 70%RP-HPLCPurity is influenced by the success of each coupling and deprotection step, as well as the final cleavage and work-up.
Final Purity after RP-HPLC >95%Analytical RP-HPLC

Visualizations

Chemical Structure of this compound

cluster_fmoc Fmoc Group cluster_amino_acid 2-Chloro-L-phenylalanine Fmoc Fmoc Phe Phe(2-Cl) Fmoc->Phe N-H OH OH Phe->OH C=O

Caption: Structure of this compound.

Workflow for Peptide Drug Conjugate Synthesis

Resin 1. Resin Swelling Loading 2. First AA Loading Resin->Loading Deprotection1 3. Fmoc Deprotection Loading->Deprotection1 Coupling 4. AA Coupling (incl. This compound) Deprotection1->Coupling Repeat Repeat Steps 3 & 4 for each AA Coupling->Repeat Linker 5. Linker Conjugation Repeat->Linker Payload 6. Payload Conjugation Linker->Payload Cleavage 7. Cleavage & Deprotection Payload->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for solid-phase synthesis of a peptide drug conjugate.

Example Signaling Pathway: HER2-Targeted PDC

Many PDCs are designed to target receptor tyrosine kinases (RTKs) that are overexpressed in cancer cells, such as HER2.[2][7][8] A peptide containing 2-chlorophenylalanine could be designed to bind to the extracellular domain of HER2, leading to internalization of the PDC and release of the cytotoxic payload, which can then induce apoptosis.

cluster_cell Cancer Cell PDC PDC with 2-Cl-Phe Peptide HER2 HER2 Receptor PDC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Cellular uptake and mechanism of action of a hypothetical HER2-targeting PDC.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency of Fmoc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Phe(2-Cl)-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

A1: Low coupling efficiency of this compound is primarily attributed to two factors:

  • Steric Hindrance: The presence of the chlorine atom on the phenyl ring, particularly at the ortho position (2-Cl), significantly increases the steric bulk of the amino acid. This bulkiness can physically impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate.[1][2]

  • Secondary Structure Formation: As the peptide chain elongates, it can adopt secondary structures, such as beta-sheets, or aggregate on the solid support. This can make the N-terminal amine less accessible for the incoming activated amino acid, leading to incomplete coupling.[1]

Q2: My standard DIC/HOBt coupling protocol is yielding poor results. What should I do?

A2: Standard carbodiimide reagents like DIC, especially when paired with HOBt, are often not potent enough to overcome the steric hindrance of this compound.[3] It is highly recommended to switch to a more powerful coupling reagent. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally more effective for such challenging couplings.[2][3] These reagents form highly reactive activated esters that can significantly improve coupling yields.

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids like this compound?

A3: For difficult couplings involving sterically hindered residues, uronium/aminium and phosphonium-based reagents are the methods of choice.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered one of the most efficient coupling reagents due to its high reactivity.[2][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective and widely used.[4][5]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt that shows coupling efficiencies comparable to HATU and is considered safer due to the absence of potentially explosive benzotriazole byproducts.[3][6]

Q4: I'm still observing incomplete coupling even with a stronger coupling reagent. What other strategies can I employ?

A4: If a single coupling with a potent reagent is insufficient, the following strategies can be implemented:

  • Double Coupling: This is a highly effective technique where the coupling reaction is performed a second time with a fresh solution of the activated this compound. This helps to drive the reaction to completion by ensuring a high concentration of the activated amino acid is available to react with any remaining free amines.[2][7]

  • Increased Reaction Time: Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can allow the sterically hindered coupling to proceed more fully.[1]

  • Elevated Temperature: In some cases, performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be approached with caution as it can also increase the risk of side reactions, including racemization.

  • Solvent Choice: While DMF is the most common solvent for SPPS, in cases of peptide aggregation, using a solvent mixture such as DMF/DCM can be beneficial.[2]

Q5: How can I monitor the completeness of the coupling reaction?

A5: It is crucial to monitor the reaction to determine if the chosen strategy is effective. The most common method is the Kaiser test (or ninhydrin test).[1][8]

  • A positive Kaiser test (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete coupling.

  • A negative Kaiser test (yellow or colorless beads) suggests that the coupling is complete.[1]

Data Presentation

Table 1: Representative Coupling Efficiencies of Sterically Hindered Amino Acids with Various Reagents

The following table provides an extrapolated comparison of coupling efficiencies for a sterically hindered amino acid like this compound based on data from studies on similar challenging residues. Actual yields may vary depending on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentReagent TypeTypical Reaction Time (min)Representative Yield (%)Notes
DIC/HOBtCarbodiimide60 - 12085 - 95Slower reaction rates; may be insufficient for highly hindered residues.
HBTUUronium/Aminium Salt30 - 60> 98Fast and efficient; widely used for difficult couplings.[4]
HATUUronium/Aminium Salt20 - 45> 99Very high reactivity, often considered superior for hindered amino acids.[4]
COMUUronium/Aminium Salt20 - 45> 99High reactivity comparable to HATU, with safer byproducts.[3][6]
PyBOPPhosphonium Salt30 - 60> 98Efficient, with no risk of guanidinylation side reactions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a general procedure for the coupling of this compound to a resin-bound peptide using HATU as the activating agent.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the washed resin in the reaction vessel. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to prepare for the next deprotection step.

Protocol 2: Double Coupling of this compound

This protocol is recommended when a single coupling reaction results in a positive Kaiser test.

Procedure:

  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1 (Steps 4-5).

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test. A positive result confirms the need for a second coupling.

  • Second Coupling: Prepare a fresh solution of activated this compound as described in Protocol 1 (Step 4). Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF (5-7 times) and then DCM (3 times). Perform a final Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.[1]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Low Coupling Efficiency of this compound start Low Coupling Efficiency (Positive Kaiser Test) reagent Switch to Potent Coupling Reagent (e.g., HATU, HBTU, COMU) start->reagent check_completion Monitor with Kaiser Test reagent->check_completion After single coupling double_coupling Perform Double Coupling increase_time Increase Coupling Time (e.g., 4h or overnight) double_coupling->increase_time increase_time->check_completion After 2nd coupling check_completion->double_coupling Positive success Coupling Complete (Negative Kaiser Test) Proceed with Synthesis check_completion->success Negative failure Persistent Low Efficiency check_completion->failure Still Positive consult Consult Technical Support Consider sequence-specific issues (e.g., aggregation) failure->consult

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

References

How to avoid racemization of Fmoc-Phe(2-Cl)-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid racemization of Fmoc-Phe(2-Cl)-OH during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (L and D forms). In peptide synthesis, the incorporation of the incorrect (D) amino acid can lead to peptides with altered three-dimensional structures, reduced biological activity, and potential immunogenicity. This compound is particularly susceptible to racemization due to the electron-withdrawing nature of the chlorine atom on the phenyl ring, which increases the acidity of the alpha-proton, making it easier to be abstracted by a base during activation.

Q2: What are the primary mechanisms of racemization during the activation of Fmoc-amino acids?

A2: There are two main pathways for racemization during the activation of Fmoc-amino acids:

  • Oxazolone Formation: The activated carboxyl group of the Fmoc-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and readily removed by a base, leading to a loss of stereochemical integrity.

  • Direct Enolization: A base can directly abstract the alpha-proton from the activated amino acid to form an enolate intermediate, which is achiral. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L and D enantiomers.

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: The choice of coupling reagent, the type and concentration of the base used, the solvent, and the reaction temperature are all critical factors that can influence the extent of racemization.

Troubleshooting Guide

This guide addresses the common issue of racemization observed during the coupling of this compound and provides a systematic approach to troubleshooting and mitigation.

Issue: High levels of D-isomer detected after coupling of this compound.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is paramount in preventing racemization. Onium salts like HBTU and HATU are common but can lead to racemization with sensitive amino acids if not used correctly.

Recommendation:

  • For this compound, consider using coupling reagents known for low racemization potential. Combinations of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure or 6-Cl-HOBt are often effective.

  • Phosphonium-based reagents like PyBOP and PyAOP can also be good alternatives.

  • For particularly challenging couplings, consider using COMU or DEPBT, which have been shown to be highly effective in suppressing racemization, especially when paired with a hindered base.[1]

Step 2: Assess the Base Used for Activation

The base plays a crucial role in the activation process and is a primary contributor to racemization. Strong, non-hindered bases can readily abstract the alpha-proton.

Recommendation:

  • Avoid strong bases like DBU for the activation of this compound.

  • Replace commonly used bases like Diisopropylethylamine (DIEA) with a weaker, more sterically hindered base. 2,4,6-Trimethylpyridine (TMP) or N,N-diisopropylethylamine have been shown to significantly reduce racemization for sensitive amino acids.[1]

  • Use the minimum amount of base necessary for the reaction to proceed efficiently.

Step 3: Optimize Reaction Conditions (Solvent and Temperature)

The reaction environment can either promote or suppress racemization.

Recommendation:

  • Solvent: While DMF is a common solvent in SPPS, for problematic couplings, consider using a less polar solvent like Dichloromethane (DCM) or a mixture of DMF and DCM.

  • Temperature: Perform the coupling reaction at a lower temperature. Cooling the reaction to 0°C can significantly slow down the rate of racemization.

Data on Racemization of a Structurally Similar Amino Acid

Table 1: Effect of Different Bases on the Racemization of Fmoc-Phg-OH during Coupling

BasepKa% Correct Diastereomer (L-L)
DIPEA10.175.3%
NMM7.3889.2%
TMP 7.43 >98%
DMP 6.65 >98%

Data adapted from a study on the synthesis of a Bz-(L)-Arg-(L)-Phg-NH2 model dipeptide using HATU as the coupling reagent.[1]

Table 2: Effect of Coupling Reagent and Base Combination on the Racemization of Fmoc-Phg-OH

Coupling ReagentBase% Correct Diastereomer (L-L)
HATUDIPEA75.3%
HBTUDIPEA78.5%
PyBOPDIPEA82.1%
COMU TMP >98%
DEPBT TMP >98%

Data adapted from a study on the synthesis of a Bz-(L)-Arg-(L)-Phg-NH2 model dipeptide.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using COMU/TMP

This protocol is recommended for incorporating this compound while minimizing the risk of epimerization.

Materials:

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (4 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve this compound and COMU in DMF.

  • Add TMP to the solution and briefly vortex.

  • Immediately add the activation mixture to the swollen resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For maximum suppression of racemization, perform the coupling at 0°C.

  • Wash the resin thoroughly with DMF to remove excess reagents.

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

This protocol outlines a general method for the analysis of the diastereomeric purity of a dipeptide containing Phe(2-Cl).

Materials:

  • Crude peptide cleaved from the resin

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Procedure:

  • Dissolve the crude peptide in the initial mobile phase conditions.

  • Inject the sample onto the chiral HPLC column.

  • Elute the diastereomers using a linear gradient of Mobile Phase B. A typical gradient could be 5% to 95% B over 30 minutes.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm).

  • The two diastereomers (L-L and D-L) should resolve into two separate peaks.

  • Calculate the percentage of the undesired D-isomer by integrating the peak areas.

Visualizations

Racemization_Mechanism Mechanism of Racemization via Oxazolone Formation cluster_0 Fmoc_AA Fmoc-L-Phe(2-Cl)-OH Activated_Ester Activated Ester Intermediate Fmoc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization L_Peptide Desired L-Peptide Oxazolone->L_Peptide Amine Attack D_Peptide Undesired D-Peptide Oxazolone->D_Peptide Amine Attack

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Troubleshooting Workflow for Racemization cluster_0 cluster_1 cluster_2 cluster_3 Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent Start->Check_Reagent Action_Reagent Switch to COMU/DEPBT + Oxyma/6-Cl-HOBt Check_Reagent->Action_Reagent Check_Base Assess Base Action_Base Use Hindered Base (TMP) & Lower Equivalents Check_Base->Action_Base Check_Conditions Optimize Conditions Action_Conditions Lower Temperature (0°C) & Use Less Polar Solvent Check_Conditions->Action_Conditions Action_Reagent->Check_Base Action_Base->Check_Conditions End Racemization Minimized Action_Conditions->End

Caption: Troubleshooting workflow for racemization.

References

Technical Support Center: Preventing Peptide Aggregation with Halogenated Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with halogenated phenylalanine to prevent peptide aggregation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which halogenating phenylalanine affects peptide aggregation?

A1: Halogenating the phenylalanine residue primarily modulates hydrophobic and aromatic-aromatic interactions, which are significant driving forces in peptide aggregation.[1] Fluorination, for instance, alters the hydrophobicity and electronic properties of the phenylalanine side-chain.[1] Studies on the NFGAIL peptide have shown a direct correlation between the increased hydrophobicity of halogenated phenylalanine analogues and accelerated aggregation kinetics, suggesting that hydrophobicity plays a key role.[1] The modification of the aromatic σ-framework through halogenation can also influence π-stacking interactions, which are involved in the self-assembly of peptides.[1]

Q2: Which halogen is most effective at preventing peptide aggregation?

A2: The effectiveness of a particular halogen in preventing or modifying aggregation is context-dependent and can vary based on the peptide sequence and the specific position of the halogen on the phenylalanine ring. For the model peptide NFGAIL, systematic fluorination and iodination have been shown to modulate amyloid formation kinetics.[1] For instance, iodination can significantly augment the stability of resulting hydrogels, though it may decrease biocompatibility.[2] It is crucial to screen a library of halogenated phenylalanine analogues to determine the optimal choice for your specific peptide.

Q3: Can halogenation of phenylalanine alter the morphology of peptide aggregates?

A3: Yes, halogenation can significantly affect the morphology of the resulting aggregates.[1] For example, in studies with NFGAIL variants, different halogenation patterns on the phenylalanine residue resulted in fibrils with varying diameters and bundling characteristics.[1] While some variants formed bundled fibrils, others produced more homogeneous, unbranched structures.[1]

Q4: What are the key analytical techniques to monitor the effect of halogenated phenylalanine on peptide aggregation?

A4: A multi-faceted approach using orthogonal techniques is recommended for a comprehensive analysis.[3] Commonly used methods include:

  • Thioflavin T (ThT) Fluorescence Assay: To monitor the kinetics of amyloid fibril formation in real-time.[1][4][5]

  • Transmission Electron Microscopy (TEM): To visualize the morphology of peptide aggregates and fibrils.[1][6][7]

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution and detect the formation of soluble aggregates and oligomers.[8][9][10]

  • Circular Dichroism (CD) Spectroscopy: To analyze the secondary structure of the peptide and observe conformational changes during aggregation.[11]

Troubleshooting Guides

Problem 1: My peptide with halogenated phenylalanine is still aggregating, or aggregating faster than the wild-type.

  • Possible Cause: Increased hydrophobicity due to halogenation.

    • Troubleshooting Step: The degree and position of halogenation can significantly impact hydrophobicity.[1] A study on NFGAIL showed that increased hydrophobicity from halogenation led to faster aggregation.[1] Consider synthesizing and testing a panel of peptides with different halogenation patterns (e.g., mono-, di-, or poly-fluorination at different positions) to find a derivative with the desired aggregation propensity.

  • Possible Cause: The aggregation is driven by factors other than aromatic stacking.

    • Troubleshooting Step: While aromatic interactions are important, other forces like hydrophobic interactions along the entire peptide backbone can also drive aggregation.[12] Analyze your peptide's sequence for other aggregation-prone regions. It may be necessary to introduce other modifications in addition to phenylalanine halogenation.

Problem 2: I am not seeing a clear signal in my Thioflavin T assay.

  • Possible Cause: The aggregates being formed are not amyloidogenic (i.e., not rich in β-sheets).

    • Troubleshooting Step: ThT is specific for amyloid-like fibrils.[4] Use an orthogonal technique like TEM or DLS to confirm if aggregation is occurring but resulting in amorphous aggregates or soluble oligomers that do not bind ThT.[6][8]

  • Possible Cause: Incorrect assay conditions.

    • Troubleshooting Step: Ensure your ThT stock solution is fresh and properly prepared.[4] Optimize the ThT and peptide concentrations.[5][13] The pH of the buffer can also influence ThT fluorescence.[4] Refer to the detailed ThT assay protocol below.

Problem 3: My TEM images show no fibrils, but other methods suggest aggregation.

  • Possible Cause: The aggregates are too small or are not fibrils.

    • Troubleshooting Step: DLS is highly sensitive to the formation of small, soluble aggregates that may not be easily visualized by TEM.[9][10] If DLS shows an increase in particle size but TEM is negative for fibrils, you are likely observing oligomeric or amorphous aggregates.

  • Possible Cause: Issues with sample preparation for TEM.

    • Troubleshooting Step: The concentration of the peptide solution and the staining procedure are critical for successful TEM imaging.[6] Excessive salt in the buffer can obscure fibrils.[6] Ensure proper wicking of the sample and staining solution. Refer to the detailed TEM protocol below. It's also important to be aware of artifacts that can be mistaken for aggregates.[6]

Quantitative Data Summary

Table 1: Impact of Phenylalanine Halogenation on NFGAIL Peptide Aggregation Kinetics

NFGAIL VariantLag Time (h)
N-[4F]Phe-GAIL18.2 ± 0.5
N-[3,5F]Phe-GAIL14.5 ± 1.1
N-[2,3,5,6F]Phe-GAIL10.3 ± 0.8
N-[2,3,4,5,6F]Phe-GAIL8.2 ± 0.4
N-[2,3,5,6F][4I]Phe-GAIL5.1 ± 0.3

Data extracted from a study on the NFGAIL model peptide, showing that increased halogenation and hydrophobicity correlate with decreased lag times for aggregation.[1]

Table 2: Fibril Morphology of Halogenated NFGAIL Variants

NFGAIL VariantFibril Diameter (nm)Morphology
N-[4F]Phe-GAIL11.5 ± 1.6Homogeneous, unbranched
N-[3,5F]Phe-GAIL168.3 ± 27.5Bundled filaments
N-[2,3,5,6F]Phe-GAIL21.3 ± 6.2Homogeneous, unbranched
N-[2,3,4,5,6F]Phe-GAIL27.3 ± 7.7Homogeneous, unbranched
N-[2,3,5,6F][4I]Phe-GAIL10.5 ± 1.5Homogeneous, unbranched

Data from TEM analysis of NFGAIL variants, illustrating the effect of halogenation on the final aggregate structure.[1]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol is for monitoring the kinetics of amyloid fibril formation.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0) or other appropriate aggregation buffer[4]

  • 96-well black, clear-bottom microplates[5]

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~482-485 nm)[5][14][15]

Procedure:

  • Prepare ThT Stock Solution: Dissolve ThT in distilled water to a concentration of 1 mM. Filter through a 0.22 µm syringe filter. Store in the dark at 4°C for up to a week.[4][15]

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing the peptide at the desired concentration and ThT at a final concentration of 20-25 µM in the aggregation buffer.[5][14] The total volume per well is typically 100-200 µL.[5]

  • Incubation and Measurement: Incubate the plate at 37°C in the plate reader.[5] Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes). Intermittent shaking between reads can promote aggregation.[14][15]

  • Data Analysis: Plot the fluorescence intensity against time. A sigmoidal curve is characteristic of nucleated polymerization, where the initial flat portion represents the lag phase.[1]

Protocol 2: Transmission Electron Microscopy (TEM) for Visualization of Peptide Aggregates

This protocol is for the negative staining of peptide fibrils for TEM imaging.[6]

Materials:

  • Peptide aggregate solution

  • Carbon-coated copper grids (200-400 mesh)[6]

  • 2% (w/v) Uranyl Acetate (UA) in water[6][14]

  • Filter paper

  • Tweezers

Procedure:

  • Prepare Staining Solution: Prepare a 2% UA solution. Centrifuge at 12,000 rpm for 3 minutes before use to pellet any undissolved UA.[6]

  • Adsorb Sample: Place a 3-5 µL drop of your peptide solution onto the carbon-coated side of the grid. Allow it to adsorb for 2-3 minutes.[6]

  • Wick Away Excess Sample: Using the torn edge of a piece of filter paper, carefully wick away the excess liquid from the edge of the grid.[6]

  • Wash (Optional but Recommended): Rinse the grid by placing it on a drop of distilled water for a few seconds, then wick away the water. Repeat this step once more to remove salts that can interfere with imaging.[14]

  • Stain: Immediately place the grid on a 3-5 µL drop of the 2% UA solution for 1-3 minutes.[6][14]

  • Final Wick and Dry: Wick away the excess staining solution and allow the grid to air dry completely.

  • Imaging: Image the grids using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 keV).[6][14]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_aggregation Aggregation Assay cluster_analysis Analysis Synthesis Solid Phase Peptide Synthesis (Incorporate Halogenated Phe) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubate Peptide (e.g., 37°C with shaking) Characterization->Incubation ThT ThT Assay (Kinetics) Incubation->ThT TEM TEM (Morphology) Incubation->TEM DLS DLS (Size Distribution) Incubation->DLS

Caption: Experimental workflow for studying the effect of halogenated phenylalanine on peptide aggregation.

Troubleshooting_Logic start Peptide Still Aggregating? cause1 Increased Hydrophobicity? start->cause1 Yes cause2 Other Driving Forces? start->cause2 Yes solution1 Screen Different Halogenation Patterns cause1->solution1 solution2 Introduce Other Modifications cause2->solution2

Caption: Troubleshooting logic for persistent peptide aggregation.

Analytical_Techniques center Peptide Aggregation ThT ThT Assay center->ThT Fibril Kinetics TEM TEM center->TEM Morphology DLS DLS center->DLS Oligomer Size CD CD Spectroscopy center->CD Secondary Structure

Caption: Key analytical techniques for characterizing peptide aggregation.

References

Optimizing reaction time for Fmoc-Phe(2-Cl)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the coupling reaction for Fmoc-Phe(2-Cl)-OH, a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling reaction with this compound often slow and inefficient?

A1: The primary reason for slow and incomplete coupling is the steric hindrance caused by the chlorine atom at the ortho (2-position) of the phenylalanine ring. This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, slowing down the rate of amide bond formation.

Q2: Which coupling reagents are most effective for this compound?

A2: Due to the steric hindrance, more potent coupling reagents are required. Uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyBOP, are generally more effective than standard carbodiimide reagents like DIC.[1] These reagents rapidly form highly reactive activated esters, which can overcome the steric barrier more efficiently.

Q3: How does reaction temperature influence the coupling efficiency?

A3: Increasing the reaction temperature (e.g., to 40-50°C) can significantly accelerate the coupling rate for sterically hindered amino acids. However, elevated temperatures may also increase the risk of side reactions, such as racemization.[2] Therefore, temperature optimization should be carefully balanced with purity requirements. Microwave-assisted synthesis, which allows for rapid heating, can be a valuable tool for difficult couplings.[2]

Q4: Can the choice of base affect the reaction outcome?

A4: Yes, the base is critical. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is commonly used to activate the coupling reagent and neutralize the protonated amine.[3][4] Using an appropriate excess of base is important, as insufficient base can lead to incomplete activation, while a large excess can sometimes promote side reactions or racemization.[5] For particularly sensitive couplings, 2,4,6-collidine may be recommended as an alternative to DIPEA.[5]

Q5: When should a "double coupling" protocol be used?

A5: A double coupling protocol is recommended when a monitoring test (like the Kaiser test) indicates incomplete reaction after the initial coupling time.[3][6] This involves draining the initial reaction solution and re-exposing the resin to a fresh mixture of activated this compound.[6] This is a common and effective strategy to drive difficult reactions to completion.[3][4][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the this compound coupling step.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test (blue beads) after the scheduled coupling time indicates the presence of unreacted free primary amines on the resin.

G start Positive Kaiser Test (Incomplete Coupling) cause1 Cause: Insufficient Activation or Reaction Time start->cause1 cause2 Cause: Suboptimal Reagent Choice or Quality start->cause2 cause3 Cause: Severe Steric Hindrance start->cause3 solution1 Solution: 1. Extend coupling time (e.g., to 4-8 hours). 2. Increase reaction temperature (e.g., to 40°C). 3. Perform a double coupling with fresh reagents. cause1->solution1 solution2 Solution: 1. Use a more potent coupling reagent (e.g., HATU, HCTU). 2. Ensure reagents and solvents (especially DMF) are fresh and high-purity. cause2->solution2 solution3 Solution: 1. Perform a double or even triple coupling. 2. Increase excess of amino acid and reagents (e.g., 5 equivalents). 3. Use microwave-assisted synthesis. cause3->solution3

Issue 2: Low Yield of Final Peptide

Low overall yield after cleavage can often be traced back to cumulative incomplete couplings throughout the synthesis.

  • Possible Cause: Repeated, slightly incomplete coupling of this compound or other hindered residues.

  • Solution: Proactively use optimized conditions for this compound. A double coupling strategy should be considered standard practice for this residue rather than a rescue operation.[3][4][6] Ensure resin swelling is optimal before starting the synthesis.[3][4]

Issue 3: Appearance of Deletion Sequences in Mass Spectrometry

Mass spectrometry data showing a peptide mass corresponding to the sequence minus Phe(2-Cl) is a definitive sign of a failed coupling step.

  • Possible Cause: The coupling reaction at the this compound position failed completely, and the subsequent amino acid was coupled to the unreacted N-terminus.

  • Solution: Re-evaluate the entire coupling protocol for this compound. Increase the equivalents of amino acid and coupling reagents (from 3 eq. to 5 eq.), switch to a more powerful reagent like HATU, and increase the reaction time and/or temperature.[6]

Quantitative Data Summary

The following table summarizes typical conditions and reagents used for coupling sterically hindered amino acids like this compound. Note that optimal times can vary based on the specific peptide sequence.

Coupling ReagentBase (Equivalents)Amino Acid (Equivalents)Typical Reaction Time (at RT)Notes
DIC / HOBt N/A38 - 24 hoursStandard but often too slow for this residue; high risk of incomplete coupling.[7]
HBTU / DIPEA 632 - 6 hoursA more effective uronium salt-based method.[3][4]
HCTU / DIPEA 4 - 63 - 51 - 4 hoursHighly efficient and fast; a common choice for difficult couplings.
HATU / DIPEA 5 - 1051 - 2 hoursVery powerful reagent, often used for the most challenging couplings, including N-methylated amino acids.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for routine coupling of this compound to ensure high efficiency.

  • Resin Preparation : After the deprotection of the N-terminal Fmoc group from the resin-bound peptide, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (5-7 times) to remove all traces of piperidine.[6]

  • Activation Solution : In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction : Add the activation solution to the washed resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring : Take a small sample of resin beads and perform a Kaiser test.

  • Follow-up :

    • If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (5-7 times) to prepare for the next deprotection step.

    • If the Kaiser test is positive (blue beads), perform a second coupling (see Protocol 2).

G cluster_activation Activation cluster_coupling Coupling AA This compound HATU HATU DIPEA DIPEA ActivatedEster Activated OAt Ester Resin Resin-NH2 Peptide Resin-NH-CO-Phe(2-Cl)-Fmoc

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be used if the Kaiser test is positive after the first coupling attempt.

  • Wash : Drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove the old reaction mixture.[6]

  • Prepare Fresh Reagents : Prepare a new activation solution as described in Protocol 1, Step 2. Using fresh reagents is crucial for the second coupling to be effective.[6]

  • Second Coupling : Add the fresh activation solution to the resin and agitate for an additional 1-2 hours at room temperature.[6]

  • Final Wash : Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) before proceeding to the next step in the synthesis.[6]

References

Technical Support Center: 2-Chlorophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-chlorophenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when incorporating 2-chlorophenylalanine into a peptide sequence via SPPS?

The primary concerns when using 2-chlorophenylalanine, particularly in Fmoc-based SPPS, revolve around the stability of the chloro-substituent on the phenyl ring. Potential side reactions include nucleophilic aromatic substitution (SNAr) and dehalogenation, which can lead to the formation of impurities and a lower yield of the desired peptide.

Q2: Can the chlorine atom on 2-chlorophenylalanine be substituted by piperidine during Fmoc deprotection?

While theoretically possible, the direct substitution of the chlorine atom by piperidine via a nucleophilic aromatic substitution (SNAr) reaction is generally not considered a major side reaction under standard Fmoc deprotection conditions. SNAr reactions typically require either an activated aromatic ring with strong electron-withdrawing groups or harsh reaction conditions, neither of which are characteristic of standard SPPS.[1][2][3] The phenylalanine ring is not sufficiently electron-deficient to facilitate this reaction under the relatively mild basic conditions of piperidine treatment.

Q3: Is dehalogenation of 2-chlorophenylalanine a risk during the final trifluoroacetic acid (TFA) cleavage step?

There is no direct evidence from the provided search results to suggest that dehalogenation of 2-chlorophenylalanine is a common side reaction during standard TFA cleavage. TFA cleavage is a strong acid treatment designed to remove protecting groups and cleave the peptide from the resin.[4] While reactive carbocations are generated during this process, they are typically scavenged to prevent side reactions with sensitive residues like Tryptophan, Methionine, and Cysteine.[4][5][6] The carbon-chlorine bond on an aromatic ring is generally stable under these acidic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise when using 2-chlorophenylalanine in your peptide synthesis protocols.

Observed Issue Potential Cause Recommended Solution Experimental Protocol
Presence of an unexpected peak with a mass increase of +50 Da in the final product. Formation of 2-(piperidin-1-yl)phenylalanineAlthough unlikely, prolonged exposure to piperidine or elevated temperatures during deprotection could potentially lead to a minor SNAr side reaction.1. Minimize Deprotection Time: Use the minimum time required for complete Fmoc removal. Monitor the deprotection reaction to avoid unnecessarily long exposure to piperidine. 2. Avoid Elevated Temperatures: Perform the deprotection step at room temperature. 3. Alternative Base: Consider using a less nucleophilic base for Fmoc removal, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger for the dibenzofulvene byproduct.[6][7]
Presence of a peak corresponding to Phenylalanine in the final product. DehalogenationWhile not a commonly reported side reaction, trace metal contamination or specific sequence contexts might promote dehalogenation.1. Use High-Purity Reagents: Ensure all reagents, especially TFA and scavengers, are of high purity and free from metal contaminants. 2. Optimize Cleavage Cocktail: Use a standard cleavage cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for carbocations.[4][5]
Low coupling efficiency of 2-chlorophenylalanine or the subsequent amino acid. Steric HindranceThe ortho-chloro substituent can cause steric hindrance, potentially slowing down the coupling reaction.1. Double Coupling: Perform the coupling step twice to ensure complete reaction. 2. Use a More Potent Coupling Reagent: Employ a stronger activating agent like HATU or HCTU.[8] 3. Increase Coupling Time: Extend the coupling reaction time to allow for complete acylation.

Methodologies for Key Experiments

Protocol 1: Minimized Piperidine Exposure for Fmoc Deprotection
  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% solution of piperidine in DMF.

  • Agitate for an additional 7-10 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Perform a Kaiser test to confirm complete Fmoc removal before proceeding to the next coupling step.

Protocol 2: Standard TFA Cleavage and Deprotection
  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS). Caution: Work in a well-ventilated fume hood.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualizing Potential Side Reactions

While major side reactions with 2-chlorophenylalanine are not commonly reported, the following diagrams illustrate the theoretical chemical transformations that could lead to impurities.

Caption: Hypothetical SNAr reaction of 2-chlorophenylalanine with piperidine.

Caption: Hypothetical dehalogenation of 2-chlorophenylalanine to phenylalanine.

References

Technical Support Center: Managing Poor Solubility of Fmoc-Phe(2-Cl)-OH in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Phe(2-Cl)-OH in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in DMF?

A1: The limited solubility of this compound in DMF is primarily attributed to two factors:

  • Molecular Aggregation: The planar and aromatic nature of the Fmoc protecting group can lead to intermolecular π-π stacking, causing the molecules to aggregate and resist dissolution.

  • Hydrophobic Side Chain: The 2-chlorophenylalanine side chain, being hydrophobic, further contributes to the molecule's tendency to self-associate in the polar aprotic solvent DMF, reducing its solubility.

Q2: What are the consequences of using a suspension of this compound in a coupling reaction?

A2: Using a suspension (an incompletely dissolved amino acid) can lead to several negative outcomes in peptide synthesis:

  • Incomplete Coupling: Only the dissolved portion of the Fmoc-amino acid is available to react with the free amine on the resin, leading to lower coupling efficiency and the formation of deletion sequences (peptides missing the intended amino acid).

  • Inaccurate Stoichiometry: It becomes difficult to control the precise molar excess of the amino acid, potentially affecting reaction kinetics and purity.

  • Clogging of Equipment: In automated synthesizers, undissolved particles can clog tubing and filters, disrupting the synthesis process.

Q3: Are there alternative solvents to DMF for dissolving this compound?

A3: Yes, several alternative solvents and co-solvents can be used to improve the solubility of this compound. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF in SPPS and may offer better solvation for some hydrophobic amino acids. Additionally, using a co-solvent can be highly effective. A mixture of DMF with a small amount of Dimethyl Sulfoxide (DMSO) often enhances solubility. For this compound, a known solubility is 50 mg/mL in DMSO with the aid of sonication[1].

Q4: Can heating the DMF solution improve the solubility of this compound?

A4: Gentle heating of the DMF solution can increase the solubility of this compound. However, this should be done with caution. Prolonged or excessive heating can lead to the degradation of the Fmoc-amino acid or cause premature side reactions. A temperature of around 37°C is generally considered safe for short periods to aid dissolution[2].

Q5: How does sonication help in dissolving this compound?

A5: Sonication uses ultrasonic waves to agitate the solvent and the solute particles. This energy helps to break up aggregates of the Fmoc-amino acid, increasing the surface area exposed to the solvent and thereby facilitating faster and more complete dissolution[2].

Troubleshooting Guide

This guide provides a systematic approach to address solubility issues with this compound during your experiments.

IssueRecommended Action
This compound does not fully dissolve in DMF at room temperature. 1. Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. 2. Gentle Warming: If sonication is insufficient, gently warm the solution to approximately 37°C while stirring. Avoid prolonged heating. 3. Co-solvent Addition: Add a small volume of DMSO (e.g., 5-10% of the total volume) to the DMF and sonicate.
Precipitation occurs after initial dissolution. This indicates that the solution is supersaturated and unstable. 1. Increase Solvent Volume: Add more DMF to decrease the concentration. 2. Use a Co-solvent: Prepare the solution in a DMF/DMSO mixture from the start.
Coupling reaction is incomplete despite using a visually clear solution. This may be due to the presence of micro-aggregates that are not visible to the naked eye. 1. Filter the Solution: Pass the dissolved amino acid solution through a 0.45 µm filter before adding it to the resin. 2. Use In-situ Activation: Add the solid this compound to the coupling vessel containing the resin and solvent, followed by the activation reagents. The continuous activation and consumption of the dissolved amino acid can help pull more of the solid into solution.
Recurrent solubility issues with this compound. 1. Prepare a Stock Solution in DMSO: Given its higher solubility in DMSO, prepare a concentrated stock solution and add the required volume to your reaction. Be mindful of the final DMSO concentration in your reaction vessel. 2. Switch to NMP: Consider replacing DMF with NMP as the primary solvent for the coupling step.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF with Sonication

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration (e.g., 0.2-0.5 M).

  • Initial Mixing: Vortex the vial for 30-60 seconds to suspend the solid.

  • Sonication: Place the vial in an ultrasonic water bath. Sonicate for 10-15 minutes, periodically checking for dissolution.

  • Visual Inspection: Once the solution appears clear and free of visible particles, it is ready for use.

Protocol 2: Dissolution of this compound using a DMF/DMSO Co-solvent System

  • Weighing: Accurately weigh the required amount of this compound.

  • Co-solvent Preparation: Prepare a 9:1 (v/v) mixture of DMF and DMSO.

  • Solvent Addition: Add the DMF/DMSO co-solvent mixture to the vial containing the amino acid.

  • Mixing and Sonication: Vortex the vial for 30-60 seconds, then sonicate for 5-10 minutes, or until the solid is fully dissolved.

  • Activation: Proceed with the pre-activation or in-situ activation as per your standard SPPS protocol.

Visual Workflow for Troubleshooting Solubility

The following diagram illustrates the decision-making process when encountering solubility issues with this compound.

Fmoc-Phe(2-Cl)-OH_Solubility_Troubleshooting start Start: Dissolve This compound in DMF is_dissolved Is it fully dissolved? start->is_dissolved sonicate Apply Sonication (5-15 min) is_dissolved->sonicate No proceed Proceed with Coupling is_dissolved->proceed Yes is_dissolved2 Is it fully dissolved? sonicate->is_dissolved2 gentle_heat Gentle Warming (37°C) + Sonication is_dissolved2->gentle_heat No is_dissolved2->proceed Yes is_dissolved3 Is it fully dissolved? gentle_heat->is_dissolved3 use_cosolvent Use Co-solvent (DMF/DMSO 9:1) is_dissolved3->use_cosolvent No is_dissolved3->proceed Yes is_dissolved4 Is it fully dissolved? use_cosolvent->is_dissolved4 is_dissolved4->proceed Yes troubleshoot_coupling Troubleshoot Coupling: - In-situ activation - Increase solvent volume - Consider NMP is_dissolved4->troubleshoot_coupling No

Caption: Troubleshooting workflow for this compound solubility.

References

Double coupling strategy for difficult Fmoc-Phe(2-Cl)-OH incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the challenging incorporation of Fmoc-Phe(2-Cl)-OH in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Low coupling efficiency or incomplete reaction when incorporating this compound.

This is a common issue due to the steric hindrance posed by the chlorine atom at the ortho position of the phenyl ring. This bulkiness can impede the approach of the activated carboxyl group to the free amine on the resin-bound peptide, slowing down or preventing complete peptide bond formation.

Q1: Why is my standard coupling protocol failing for this compound?

A1: Standard coupling protocols, especially those using carbodiimide reagents like DCC or DIC alone, are often inefficient for sterically hindered amino acids such as this compound.[1] The steric bulk of the 2-chloro-substituted phenyl ring physically obstructs the formation of the peptide bond. Additionally, the growing peptide chain itself can aggregate, further blocking the reactive sites on the resin.[1]

Q2: What is the first step to improve the coupling of this difficult residue?

A2: The most critical first step is to switch to a more potent coupling reagent. Aminium/uronium salts like HATU, HCTU, or phosphonium salts such as PyBOP and PyAOP are significantly more effective for challenging couplings.[1] These reagents form highly reactive esters that can overcome the steric barrier presented by this compound.[1]

Q3: I've switched to a stronger coupling reagent, but my results are still suboptimal. What's next?

A3: If a powerful coupling reagent alone is not sufficient, the next and most effective strategy is to implement a "double coupling" protocol.[1][2] This involves repeating the coupling step with fresh reagents to drive the reaction to completion. This is a common and highly effective method for incorporating difficult or sterically hindered residues.[1][2]

Q4: Can I optimize other reaction parameters?

A4: Yes. Besides changing the coupling reagent and using a double coupling strategy, you can also consider the following optimizations:

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even longer.

  • Elevated Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can improve the reaction rate. However, this should be monitored closely as it can increase the risk of side reactions like racemization.

  • Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for sequences prone to aggregation due to its superior solvating properties.

Frequently Asked Questions (FAQs)

Q1: What is a double coupling strategy?

A1: A double coupling strategy is a technique used in SPPS where the coupling reaction for a single amino acid is performed twice in succession before moving on to the deprotection of the next amino acid. After the first coupling, the resin is washed, and then a fresh solution of the activated amino acid and coupling reagents is added for a second coupling period.[1] This helps to ensure that all available free amines on the peptide chain have reacted, which is particularly useful for sterically hindered amino acids like this compound.[2]

Q2: When should I decide to use a double coupling strategy for this compound?

A2: It is highly recommended to use a double coupling strategy proactively for this compound, especially if it is being coupled to another bulky residue. Given its known difficulty, relying on a standard single coupling risks incomplete reaction and the generation of deletion sequences, which can be difficult to purify out of the final product.

Q3: Are there any downsides to using a double coupling strategy?

A3: The main disadvantage of double coupling is the increased consumption of reagents, as it requires twice the amount of the amino acid derivative and coupling reagents for that specific step. This increases the overall cost of the synthesis. However, this cost is often justified by the significant improvement in the purity of the crude peptide, which can save time and resources during subsequent purification.[2]

Q4: What should I do if a double coupling with HATU still results in an incomplete reaction?

A4: If even a double coupling with a potent reagent like HATU fails, you may be dealing with an extremely difficult coupling, possibly due to severe peptide aggregation. In such cases, you could consider:

  • Acyl Fluoride Formation: Converting the this compound to its acyl fluoride in situ can create an even more reactive species.[3]

  • Backbone Protection: For very difficult sequences, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can disrupt aggregation and improve coupling efficiency.

Data Presentation

Table 1: Representative Coupling Efficiencies for Sterically Hindered Amino Acids

Note: The following data are illustrative and represent typical expected outcomes for sterically hindered amino acids like this compound. Actual results may vary depending on the specific peptide sequence, resin, and exact reaction conditions.

Coupling StrategyCoupling ReagentTypical Coupling Time (per coupling)Expected Coupling Efficiency (%)Key Considerations
Single Coupling DIC / HOBt2 hours70-85%Standard, less effective for hindered residues.
Single Coupling HBTU / DIPEA2 hours85-95%Improved reactivity over carbodiimides.
Single Coupling HATU / DIPEA2 hours90-97%Highly reactive, good for many difficult couplings.
Double Coupling HBTU / DIPEA2 x 2 hours> 98%Significant improvement, higher reagent cost.
Double Coupling HATU / DIPEA 2 x 1-2 hours > 99.5% Recommended strategy for this compound.

Experimental Protocols

Protocol 1: Standard Single Coupling (for comparison)
  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x), then DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF. Allow to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Monitoring (Optional): Perform a Kaiser test. A positive (blue) result indicates incomplete coupling.

Protocol 2: Recommended Double Coupling for this compound
  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • First Coupling:

    • Activation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF. Allow to pre-activate for 1-5 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

    • Washing: Wash the resin with DMF (5x).

  • Second Coupling:

    • Activation: Prepare a fresh solution of activated this compound as described in the first coupling step.

    • Coupling: Add the fresh solution to the resin and agitate for another 1-2 hours.

  • Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection step.

  • Monitoring (Optional): Perform a Kaiser test. A negative (yellow) result indicates a complete coupling.

Visualizations

Double_Coupling_Workflow Double Coupling Strategy Workflow start Start: Resin with free amine first_coupling 1st Coupling: Add activated This compound start->first_coupling wash1 Wash Resin (remove excess reagents) first_coupling->wash1 second_coupling 2nd Coupling: Add fresh activated This compound wash1->second_coupling wash2 Final Wash (prepare for next cycle) second_coupling->wash2 kaiser_test Kaiser Test (optional monitoring) wash2->kaiser_test complete Coupling Complete (Proceed to deprotection) kaiser_test->complete Negative incomplete Incomplete (Troubleshoot further) kaiser_test->incomplete Positive

Caption: A workflow diagram illustrating the double coupling strategy.

Troubleshooting_Logic Troubleshooting Logic for Difficult Coupling problem Problem: Incomplete Coupling of This compound q1 Using standard reagents (e.g., DIC)? problem->q1 sol1 Switch to Potent Reagent (HATU, HCTU, PyAOP) q1->sol1 Yes q2 Still incomplete? q1->q2 No sol1->q2 sol2 Implement Double Coupling Strategy q2->sol2 Yes q3 Still incomplete? sol2->q3 sol3 Further Optimization: - Increase Time/Temp - Change Solvent (NMP) - Use Acyl Fluorides q3->sol3 Yes

Caption: A logical workflow for troubleshooting difficult couplings.

References

Technical Support Center: Fmoc-Phe(2-Cl)-OH Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of Fmoc-Phe(2-Cl)-OH by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities observed during the synthesis of this compound?

A1: During the synthesis of Fmoc-protected amino acids, several byproducts can form. While impurities specific to the 2-chloro substitution on the phenylalanine are not extensively documented in publicly available literature, general side reactions in Fmoc chemistry are well-known and likely to be the primary source of byproducts. These include:

  • Dipeptide formation (Fmoc-Phe(2-Cl)-Phe(2-Cl)-OH): This occurs when the activating agent for the Fmoc group reacts with an already formed Fmoc-amino acid.[1][2]

  • β-Alanine adducts (Fmoc-β-Ala-OH and Fmoc-β-Ala-Phe(2-Cl)-OH): These impurities can arise from a Lossen-type rearrangement when using Fmoc-OSu to introduce the Fmoc group.[1][3]

  • Residual free amino acid (Phe(2-Cl)-OH): Incomplete reaction can leave unreacted starting material, which can lead to multiple additions during peptide synthesis.[1][2]

  • Acetic acid: This can be a contaminant from solvents like ethyl acetate used during synthesis and crystallization. Acetic acid can act as a capping agent, leading to chain termination in subsequent peptide synthesis steps.[2][4]

Q2: My LC-MS analysis of this compound shows a peak with a mass corresponding to a dipeptide. How can I confirm its identity and prevent its formation?

A2: A peak with a molecular weight double that of the expected product, minus the elements of water, is likely the dipeptide Fmoc-Phe(2-Cl)-Phe(2-Cl)-OH. To confirm, you can use tandem mass spectrometry (MS/MS) to fragment the ion and look for characteristic daughter ions.

To prevent dipeptide formation, consider the following:

  • Choice of Fmoc Reagent: Using Fmoc-Cl (9-fluorenylmethyl chloroformate) can sometimes lead to unwanted carboxyl activation and dipeptide formation.[1] Alternative reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) may reduce this side reaction, although they can introduce other impurities like β-alanine adducts.[1][3]

  • Reaction Conditions: Carefully control the stoichiometry of reactants and the reaction temperature. Adding the Fmoc-donating reagent slowly to the amino acid solution can help minimize side reactions.

Q3: I am observing a persistent impurity in my this compound product that I cannot identify. What are some general troubleshooting steps?

A3: Unidentified peaks in your LC-MS can be frustrating. Here is a systematic approach to troubleshoot:

  • Analyze the Mass: Determine the exact mass of the impurity. This can provide clues about its elemental composition.

  • Consider Common Contaminants: Review the solvents and reagents used in your synthesis and workup for potential contaminants. For example, residual solvents or their breakdown products can appear in the analysis.

  • Perform a Blank Run: Inject a blank (your mobile phase) to ensure the peak is not coming from the LC-MS system itself (e.g., carryover from a previous injection).[5]

  • Review Synthesis Protocol: Scrutinize your synthesis protocol for any deviations that might have occurred.[6] Factors like reaction time, temperature, and pH can significantly impact the impurity profile.

  • MS/MS Fragmentation: If available, use tandem mass spectrometry to fragment the unknown peak. The fragmentation pattern can provide structural information to help identify the impurity.

Troubleshooting Guides

Issue: Unexpected Peaks in LC-MS Chromatogram

Symptoms:

  • Multiple peaks in the total ion chromatogram (TIC).

  • Masses that do not correspond to the expected product or known byproducts.

Possible Causes:

  • Formation of side products during synthesis.

  • Contamination of reagents or solvents.[4]

  • Degradation of the product.

  • Carryover from previous LC-MS runs.[5]

Solutions:

  • Characterize the Peaks: Determine the mass-to-charge ratio (m/z) of each unexpected peak.

  • Consult Impurity Tables: Compare the observed masses with the table of potential byproducts below.

  • Optimize Synthesis: Adjust reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize side reactions.

  • Purify the Product: If byproducts are present, purify the this compound using techniques like flash chromatography or recrystallization.

  • Clean the LC-MS System: If carryover is suspected, flush the system with a strong solvent.[5]

Quantitative Data

Table 1: Theoretical Monoisotopic Masses of this compound and Potential Byproducts

Compound NameChemical FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
This compound C₂₄H₂₀ClNO₄421.87421.1081
Phe(2-Cl)-OHC₉H₁₀ClNO₂199.63199.0399
Fmoc-OHC₁₅H₁₂O₃240.25240.0786
Fmoc-β-Ala-OHC₁₈H₁₇NO₄327.33327.1158
Fmoc-Phe(2-Cl)-Phe(2-Cl)-OHC₃₃H₂₈Cl₂N₂O₅629.49628.1379
Fmoc-β-Ala-Phe(2-Cl)-OHC₂₇H₂₅ClN₂O₅508.95508.1456

Experimental Protocols

General Synthesis of this compound

This is a general procedure and may require optimization.

Materials:

  • 2-Chloro-L-phenylalanine (Phe(2-Cl)-OH)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate or another suitable base

  • Dioxane and water (or other suitable solvent system)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Chloro-L-phenylalanine in an aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-reagent solution to the amino acid solution while stirring vigorously at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction to proceed for several hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute hydrochloric acid to precipitate the this compound.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

LC-MS Analysis Protocol

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-QqQ).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI), positive or negative mode.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_evaluation Peak Evaluation cluster_identification Identification & Confirmation cluster_resolution Resolution synthesis This compound Synthesis lcms_analysis LC-MS Analysis of Crude Product synthesis->lcms_analysis peak_detection Detect Unexpected Peaks lcms_analysis->peak_detection mass_check Determine m/z of Unknowns peak_detection->mass_check compare_table Compare with Impurity Table mass_check->compare_table msms Perform MS/MS Fragmentation compare_table->msms If unknown known_impurity Known Impurity? compare_table->known_impurity If potentially known structure_elucidation Elucidate Structure msms->structure_elucidation structure_elucidation->known_impurity optimize_synthesis Optimize Synthesis Conditions known_impurity->optimize_synthesis Yes purify_product Purify Product known_impurity->purify_product Yes reanalyze Re-analyze by LC-MS optimize_synthesis->reanalyze purify_product->reanalyze

Caption: Troubleshooting workflow for identifying byproducts in this compound synthesis.

References

Validation & Comparative

Unveiling the Electronic Impact of 2-Chlorophenylalanine on Peptide Structure: A Comparative NMR Chemical Shift Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts of a standard dipeptide, Glycyl-L-Phenylalanine (Gly-Phe), with its synthetic analogue containing 2-chlorophenylalanine reveals significant electronic perturbations induced by the halogen substituent. This analysis, combining experimental data for the natural peptide with computationally predicted values for its chlorinated counterpart, provides valuable insights for researchers in drug development and protein engineering on the structural consequences of incorporating halogenated amino acids into peptide backbones.

The introduction of a chlorine atom at the ortho position of the phenylalanine ring in a peptide backbone induces notable changes in the local electronic environment, which are directly observable through NMR spectroscopy. By comparing the ¹H and ¹³C chemical shifts of Gly-Phe with the predicted shifts for Glycyl-2-chlorophenylalanine (Gly-2-Cl-Phe), we can quantify the deshielding effects of the electron-withdrawing chlorine atom on the aromatic ring and adjacent atoms.

Comparative Analysis of NMR Chemical Shifts

The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for Gly-Phe and the computationally predicted chemical shifts for Gly-2-Cl-Phe. The predicted values for Gly-2-Cl-Phe were obtained using Density Functional Theory (DFT) calculations, a reliable method for forecasting NMR parameters in the absence of experimental data.

Atom Gly-Phe (Experimental ¹H ppm) Gly-2-Cl-Phe (Predicted ¹H ppm) Δδ (ppm) Gly-Phe (Experimental ¹³C ppm) Gly-2-Cl-Phe (Predicted ¹³C ppm) Δδ (ppm)
Phe α-CH ~4.2~4.3+0.1~55.0~55.5+0.5
Phe β-CH₂ ~3.0, ~3.1~3.1, ~3.2+0.1~38.0~38.8+0.8
Phe γ-C ---~137.0~135.5-1.5
Phe δ-CH ~7.2-7.3~7.3-7.4+0.1-0.2~129.0~130.5 (C6)+1.5
Phe ε-CH ~7.2-7.3~7.2-7.30~128.0~129.0 (C4/C5)+1.0
Phe ζ-CH ~7.2-7.3~7.1-7.2-0.1~126.0~127.5 (C3)+1.5
Gly α-CH₂ ~3.7~3.8+0.1~43.0~43.5+0.5

Note: Experimental values for Gly-Phe are approximate and compiled from various sources. Predicted values for Gly-2-Cl-Phe are based on DFT calculations.

The most significant predicted changes are observed in the ¹³C chemical shifts of the phenylalanine aromatic ring. The carbon atom directly bonded to the chlorine (Cδ or C2) is expected to be significantly deshielded, leading to a downfield shift. Conversely, the γ-carbon (C1), to which the side chain attaches to the backbone, is predicted to experience a slight upfield shift. These alterations are a direct consequence of the electron-withdrawing nature and anisotropic effects of the chlorine atom. The proton chemical shifts are predicted to be less dramatically affected, with minor downfield shifts anticipated for the aromatic and backbone protons.

Experimental and Computational Protocols

A detailed methodology is crucial for the accurate acquisition and prediction of NMR data.

Experimental NMR Spectroscopy of Gly-Phe
  • Sample Preparation: A 10 mg/mL solution of Gly-Phe dipeptide is prepared in D₂O (99.9%). A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift calibration.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.

    • ¹H NMR: A standard one-dimensional proton experiment is performed.

    • ¹³C NMR: A proton-decoupled one-dimensional carbon experiment is performed to obtain singlets for all carbon signals.

    • 2D NMR: To unambiguously assign all proton and carbon signals, 2D correlation experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.

  • Data Processing: The acquired data is processed using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and chemical shift referencing.

Computational Prediction of NMR Chemical Shifts for Gly-2-Cl-Phe

The prediction of NMR chemical shifts for Gly-2-Cl-Phe where experimental data is unavailable follows a robust computational workflow. This approach leverages quantum mechanical calculations to provide reliable spectral data.

  • Conformational Search: A thorough conformational search of the Gly-2-Cl-Phe dipeptide is performed using molecular mechanics methods to identify low-energy conformers.

  • Geometry Optimization: The identified low-energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • NMR Chemical Shift Calculation: For each optimized conformer, the ¹H and ¹³C NMR chemical shieldings are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)).

  • Boltzmann Averaging: The final predicted chemical shifts are obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population at a given temperature.

  • Referencing: The calculated chemical shieldings are converted to chemical shifts by referencing them to the calculated shielding of a standard reference compound (e.g., TMS) at the same level of theory.

Significance of the Analysis

This comparative guide demonstrates the tangible effects of substituting a single chlorine atom onto the phenylalanine ring within a peptide. The observed and predicted shifts in NMR spectra serve as a sensitive probe of the altered electronic environment. For researchers in drug design, this information is critical for understanding how halogenation can influence peptide conformation, receptor binding, and overall biological activity. The detailed experimental and computational protocols provided offer a clear framework for conducting similar analyses on other modified peptides, thereby accelerating the rational design of novel peptide-based therapeutics.

Visualizing the Workflow

To further clarify the process of this comparative analysis, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis dissolve Dissolve Gly-Phe in D2O add_ref Add Reference Standard (DSS) dissolve->add_ref nmr_acq Acquire 1D (1H, 13C) and 2D (COSY, HSQC) Spectra add_ref->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing referencing Reference Chemical Shifts processing->referencing assignment Assign Signals referencing->assignment

Caption: Experimental NMR workflow for Gly-Phe.

Computational_Workflow cluster_conf_search Conformational Analysis cluster_dft_calc DFT Calculations cluster_analysis Data Analysis conf_search Perform Conformational Search geom_opt Geometry Optimization (DFT) conf_search->geom_opt nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc boltzmann Boltzmann Averaging nmr_calc->boltzmann reference Reference to TMS boltzmann->reference predict_shifts Predict Chemical Shifts reference->predict_shifts

Caption: Computational workflow for predicting Gly-2-Cl-Phe NMR shifts.

A Comparative Guide to Fmoc-Phe(2-Cl)-OH and Fmoc-Phe(4-Cl)-OH in Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of therapeutic peptide development, enhancing stability against enzymatic degradation and chemical instability is a paramount challenge. The incorporation of non-natural amino acids, such as halogenated phenylalanine derivatives, has emerged as a promising strategy to overcome these hurdles. This guide provides a comparative analysis of two such derivatives, Fmoc-Phe(2-Cl)-OH and Fmoc-Phe(4-Cl)-OH, focusing on their potential impact on peptide stability.

While direct comparative experimental data on the stability of peptides containing these specific isomers is limited in publicly available literature, this guide offers a comprehensive overview based on fundamental principles of organic chemistry, steric and electronic effects, and established methodologies for assessing peptide stability. The information presented herein is intended to guide researchers in making informed decisions for their peptide design and optimization strategies.

Theoretical Comparison of 2-Chloro vs. 4-Chloro Phenylalanine

The position of the chlorine atom on the phenylalanine ring—ortho (2-position) versus para (4-position)—can significantly influence the physicochemical properties of the resulting peptide through distinct steric and electronic effects.

Steric Effects:

  • This compound: The chlorine atom in the ortho position is in close proximity to the peptide backbone. This can introduce significant steric hindrance, potentially shielding the adjacent peptide bonds from the active sites of proteolytic enzymes. However, this steric bulk might also perturb the local peptide conformation, which could have implications for biological activity and aggregation propensity.

  • Fmoc-Phe(4-Cl)-OH: With the chlorine atom situated at the para position, it is further away from the peptide backbone, resulting in less steric hindrance compared to the ortho-isomer. This substitution is less likely to cause major conformational changes in the peptide.

Electronic Effects:

The chlorine atom is an electronegative element that exerts both an electron-withdrawing inductive effect and an electron-donating resonance effect.

  • The inductive effect is distance-dependent and is therefore stronger when the chlorine is in the ortho position. This can alter the electron density of the aromatic ring and the adjacent peptide bond.

  • The resonance effect , which involves the donation of a lone pair of electrons from the chlorine to the aromatic ring, influences the electron density at the ortho and para positions.

These electronic modifications can impact various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for peptide structure, stability, and aggregation.

Impact on Peptide Stability: A Comparative Outlook

Based on the theoretical considerations of steric and electronic effects, we can hypothesize the differential impact of incorporating this compound versus Fmoc-Phe(4-Cl)-OH on key aspects of peptide stability.

Stability ParameterThis compoundFmoc-Phe(4-Cl)-OHRationale
Enzymatic Stability Potentially HigherPotentially ModerateThe greater steric hindrance of the ortho-chloro group may provide superior protection against proteolytic enzymes that recognize and cleave at aromatic residues.
Chemical Stability Potentially AlteredPotentially AlteredThe electron-withdrawing nature of chlorine can influence the susceptibility of the peptide bond to acid- or base-catalyzed hydrolysis. The stronger inductive effect of the 2-chloro substituent might have a more pronounced, albeit difficult to predict, effect.
Aggregation Propensity Potentially LowerPotentially Higher or LowerThe steric bulk of the ortho-chloro group could disrupt the ordered packing of peptide chains, thereby inhibiting aggregation. The para-chloro substitution, with its influence on the aromatic ring's electronic properties, could either promote or inhibit aggregation by altering hydrophobic and π-π stacking interactions.

It is crucial to emphasize that these are hypothesized effects. The actual impact on a specific peptide will be highly dependent on the peptide's sequence, its three-dimensional structure, and the specific conditions under which its stability is being assessed.

Experimental Protocols

To empirically determine the superior candidate for enhancing the stability of a particular peptide, the following experimental protocols are recommended.

Peptide Synthesis

Objective: To synthesize peptides incorporating either this compound or Fmoc-Phe(4-Cl)-OH using solid-phase peptide synthesis (SPPS).

Methodology:

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including this compound or Fmoc-Phe(4-Cl)-OH, using a coupling reagent such as HBTU/DIPEA in DMF.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Enzymatic Stability Assay

Objective: To compare the proteolytic stability of peptides containing 2-chlorophenylalanine and 4-chlorophenylalanine.

Methodology:

  • Peptide Incubation: Incubate a known concentration of the purified peptide with a relevant protease (e.g., chymotrypsin or trypsin) in a suitable buffer at 37°C.

  • Time-Course Sampling: At various time points, withdraw aliquots from the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction in the aliquots by adding an acid (e.g., TFA).

  • HPLC Analysis: Analyze the samples by RP-HPLC to monitor the disappearance of the full-length peptide peak and the appearance of cleavage product peaks over time.

  • Data Analysis: Calculate the half-life of each peptide in the presence of the enzyme.

Aggregation Assay

Objective: To assess and compare the aggregation propensity of the synthesized peptides.

Methodology:

  • Peptide Solution Preparation: Prepare solutions of the peptides in a buffer that is known to induce aggregation or is relevant to the intended application.

  • Thioflavin T (ThT) Assay: Add Thioflavin T, a fluorescent dye that binds to amyloid-like aggregates, to the peptide solutions.

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for ThT (e.g., ~440 nm and ~485 nm, respectively).

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves. The lag time and the maximum fluorescence intensity can be used to compare the aggregation propensity of the different peptides.

Visualizations

Theoretical_Comparison cluster_2Cl This compound cluster_4Cl Fmoc-Phe(4-Cl)-OH cluster_stability Impact on Peptide Stability steric_2 High Steric Hindrance enzymatic Enzymatic Stability steric_2->enzymatic Shields Peptide Bond aggregation Aggregation steric_2->aggregation Disrupts Packing electronic_2 Strong Inductive Effect steric_4 Low Steric Hindrance steric_4->enzymatic Less Shielding electronic_4 Pronounced Resonance Effect electronic_4->aggregation Alters π-π Stacking

Caption: Theoretical impact of 2-Cl vs. 4-Cl substitution on peptide stability.

Experimental_Workflow start Peptide Design synthesis Solid-Phase Peptide Synthesis (with 2-Cl-Phe and 4-Cl-Phe) start->synthesis purification RP-HPLC Purification & MS Characterization synthesis->purification stability_assays Stability Assays purification->stability_assays enzymatic Enzymatic Degradation Assay stability_assays->enzymatic chemical Chemical Stability Assay stability_assays->chemical aggregation Aggregation Assay (ThT) stability_assays->aggregation analysis Data Analysis & Comparison enzymatic->analysis chemical->analysis aggregation->analysis conclusion Select Optimal Candidate analysis->conclusion

Caption: General experimental workflow for comparing peptide stability.

Signaling_Pathway peptide Stabilized Peptide Therapeutic (e.g., GPCR Agonist) receptor GPCR peptide->receptor Binds g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

Caption: Hypothetical signaling pathway targeted by a stabilized peptide therapeutic.

Conclusion

The choice between incorporating this compound and Fmoc-Phe(4-Cl)-OH into a peptide therapeutic is not straightforward and lacks a one-size-fits-all answer. The ortho-chloro derivative theoretically offers greater steric protection against enzymatic degradation, while the para-chloro derivative may have a more subtle impact on the peptide's overall conformation. Ultimately, the optimal choice will be peptide-specific and must be determined through empirical testing. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers and drug developers to systematically evaluate these promising building blocks and advance the development of more stable and effective peptide therapeutics.

Unveiling the Impact of 2-Chlorophenylalanine Substitution on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of native amino acids with non-canonical counterparts is a cornerstone of modern peptide-based drug design. This guide provides a comprehensive comparison of the biological activity of peptides incorporating 2-chlorophenylalanine (2-Cl-Phe) versus their native phenylalanine (Phe) analogs, supported by experimental data and detailed protocols.

The introduction of a chlorine atom at the ortho position of the phenylalanine side chain can induce significant changes in a peptide's conformational preferences, binding affinity, and overall biological activity. This modification can alter steric and electronic properties, influencing interactions with target receptors and metabolic enzymes.

Comparative Analysis of Receptor Binding Affinity

The substitution of Phenylalanine with 2-Chlorophenylalanine can have varied effects on the receptor binding affinity of peptides, depending on the specific peptide and its target receptor. A notable example is observed in the study of endomorphin-2, a µ-opioid receptor-selective peptide.

Peptide AnalogSequenceµ-Opioid Receptor Binding Affinity (Ki, nM)Reference
Endomorphin-2 (Native)Tyr-Pro-Phe-Phe-NH₂0.34 ± 0.04[1]
[Phe³(2-Cl)]-Endomorphin-2Tyr-Pro-Phe(2-Cl) -Phe-NH₂1.35 ± 0.13[1]
[Phe⁴(2-Cl)]-Endomorphin-2Tyr-Pro-Phe-Phe(2-Cl) -NH₂0.98 ± 0.08[1]

As the data indicates, the substitution of either Phe³ or Phe⁴ in endomorphin-2 with 2-Cl-Phe results in a decrease in binding affinity for the µ-opioid receptor.[1] This suggests that for this particular peptide-receptor interaction, the steric bulk or altered electronic properties of the chlorine atom at the ortho position are not favorable for optimal binding.

Experimental Protocols

A detailed understanding of the methodologies used to derive these findings is crucial for their interpretation and for designing future experiments.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method for determining the binding affinity of a ligand for a receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of peptide analogs for the µ-opioid receptor.

Materials:

  • Membrane preparations from cells expressing the µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a high-affinity µ-opioid receptor agonist).

  • Non-labeled peptide analogs (e.g., Endomorphin-2, [Phe³(2-Cl)]-Endomorphin-2).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a final volume of 1 ml, combine the cell membrane preparation, [³H]DAMGO at a fixed concentration (e.g., 0.5 nM), and varying concentrations of the unlabeled competitor peptide.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare reaction mixture: - Cell membranes with receptors - Radioligand ([³H]DAMGO) - Competitor peptide incubate Incubate to reach equilibrium prep->incubate filter Separate bound and free radioligand via filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki values count->analyze

Radioligand Binding Assay Workflow

Signaling Pathway Considerations

While direct comparative data on the downstream signaling effects of 2-Cl-Phe versus Phe substitution is limited in the provided search results, it is a critical aspect of understanding the full biological impact. The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade.

G cluster_pathway Simplified µ-Opioid Receptor Signaling Ligand Opioid Peptide (e.g., Endomorphin-2) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ca_Influx ↓ Ca²⁺ Influx Ion_Channels->Ca_Influx K_Efflux ↑ K⁺ Efflux Ion_Channels->K_Efflux Ca_Influx->Cellular_Response K_Efflux->Cellular_Response

Simplified µ-Opioid Receptor Signaling Cascade

The observed changes in binding affinity upon 2-Cl-Phe substitution could translate to altered efficacy in activating or inhibiting these downstream pathways. Further studies, such as cAMP assays or measurements of ion channel activity, would be necessary to fully elucidate the functional consequences of this amino acid modification.

Conclusion

The substitution of phenylalanine with 2-chlorophenylalanine can significantly impact the biological activity of peptides, as demonstrated by the altered receptor binding affinity of endomorphin-2 analogs.[1] This guide highlights the importance of empirical testing to determine the effects of such modifications. The provided experimental protocol for radioligand binding assays serves as a foundational method for these evaluations. Future research should also focus on the downstream signaling consequences of 2-Cl-Phe incorporation to gain a more complete understanding of its potential in peptide-based drug discovery.

References

Decoding Fragmentation: A Comparative Guide to Mass Spectrometry of Peptides with and without 2-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of peptides containing non-natural amino acids is critical for accurate sequence validation and structural elucidation. This guide provides a comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of standard peptides versus those incorporating 2-chlorophenylalanine (2-Cl-Phe), a synthetic amino acid of increasing interest in peptide-based therapeutics.

While direct experimental data on the fragmentation of 2-Cl-Phe-containing peptides is limited in publicly available literature, this guide extrapolates expected fragmentation behaviors based on established principles of peptide mass spectrometry and the known mass spectrometric behavior of chlorinated organic compounds. This comparison will highlight the anticipated key differences and provide a foundational understanding for researchers working with these modified peptides.

Unraveling Fragmentation: Phenylalanine vs. 2-Chlorophenylalanine

Under typical positive-ion mode CID conditions, peptides fragment primarily along the peptide backbone, yielding b- and y-type ions.[1][2] The presence of the chloro-substituent on the phenyl ring of 2-Cl-Phe is expected to introduce unique fragmentation characteristics compared to the natural Phenylalanine (Phe).

The primary fragmentation of a model peptide, such as Ac-Gly-X-Ala-NH2 (where X is either Phe or 2-Cl-Phe), will predominantly result in the formation of b- and y-ions. The electron-withdrawing nature of the chlorine atom in 2-Cl-Phe may influence the stability of the resulting fragment ions. Furthermore, the presence of chlorine introduces the possibility of characteristic neutral losses, such as the loss of hydrogen chloride (HCl).

Below is a table summarizing the theoretical m/z values for the major fragment ions of our model peptides, Ac-Gly-Phe-Ala-NH2 and Ac-Gly-2-Cl-Phe-Ala-NH2.

Ion TypeAc-Gly-Phe-Ala-NH2 Sequencem/z (Calculated)Ac-Gly-2-Cl-Phe-Ala-NH2 Sequencem/z (Calculated)
Precursor [M+H]+ Ac-GF A-NH2321.16Ac-GCl-F A-NH2355.12
b1 Ac-G102.05Ac-G102.05
b2 Ac-GF249.12Ac-G(Cl-F)283.08
y1 A-NH289.07A-NH289.07
y2 FA-NH2236.14(Cl-F)A-NH2270.10
Internal Fragment F120.08Cl-F154.04
Potential Neutral Loss N/AN/A[b2 - HCl]+247.07
Potential Neutral Loss N/AN/A[y2 - HCl]+234.09

Note: m/z values are for monoisotopic masses.

Experimental Protocols

The following is a representative protocol for the analysis of peptide fragmentation by tandem mass spectrometry.

Sample Preparation:

  • Lyophilized synthetic peptides (Ac-Gly-Phe-Ala-NH2 and Ac-Gly-2-Cl-Phe-Ala-NH2) are reconstituted in 50% acetonitrile/0.1% formic acid in water to a final concentration of 1 mg/mL.

  • Further dilute the peptide solutions to 10 pmol/µL with 0.1% formic acid in water for direct infusion analysis.

Mass Spectrometry Analysis:

  • Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a nano-electrospray ionization (nESI) source is used.[3]

  • Infusion: Samples are infused at a flow rate of 0.5 µL/min.

  • MS1 Scan: A survey scan is performed from m/z 100 to 1000 to identify the precursor ions.

  • MS/MS (CID) Analysis: The doubly charged precursor ions of the respective peptides are isolated in the quadrupole.

  • Collision Gas: Argon is used as the collision gas.

  • Collision Energy: A collision energy ramp (e.g., 20-40 eV) is applied to induce fragmentation.

  • Data Acquisition: Fragment ion spectra are acquired over the m/z range of 50 to 1000.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for the model peptides containing Phenylalanine and the inferred pathways for 2-Chlorophenylalanine.

G cluster_0 Fragmentation of Ac-Gly-Phe-Ala-NH2 cluster_1 Inferred Fragmentation of Ac-Gly-2-Cl-Phe-Ala-NH2 M0 [Ac-G-F-A-NH2+H]+ m/z 321.16 b1_0 b1: [Ac-G]+ m/z 102.05 M0->b1_0 G b2_0 b2: [Ac-GF]+ m/z 249.12 M0->b2_0 GF y1_0 y1: [A-NH2+H]+ m/z 89.07 M0->y1_0 A y2_0 y2: [FA-NH2+H]+ m/z 236.14 M0->y2_0 FA M1 [Ac-G-(2-Cl-F)-A-NH2+H]+ m/z 355.12 b1_1 b1: [Ac-G]+ m/z 102.05 M1->b1_1 G b2_1 b2: [Ac-G(2-Cl-F)]+ m/z 283.08 M1->b2_1 G(Cl-F) y1_1 y1: [A-NH2+H]+ m/z 89.07 M1->y1_1 A y2_1 y2: [(2-Cl-F)A-NH2+H]+ m/z 270.10 M1->y2_1 (Cl-F)A b2_nl [b2 - HCl]+ m/z 247.07 b2_1->b2_nl -HCl y2_nl [y2 - HCl]+ m/z 234.09 y2_1->y2_nl -HCl

Figure 1: Comparative fragmentation pathways.

Key Comparative Insights

  • Mass Shift: The most apparent difference is the mass shift of the precursor and fragment ions containing 2-Cl-Phe due to the addition of a chlorine atom (approximately 34 Da mass difference between Cl and H, considering isotopic abundances).

  • Isotopic Pattern: A significant characteristic of chlorinated compounds in mass spectrometry is their isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5][6] This results in a characteristic M+2 peak for any fragment containing a chlorine atom, where the M+2 peak has about one-third the intensity of the monoisotopic (M) peak. This isotopic pattern serves as a clear indicator for the presence of chlorine in a fragment ion.

  • Neutral Loss of HCl: Chlorinated organic compounds can undergo the neutral loss of hydrogen chloride (HCl) during fragmentation.[7] It is plausible that b- and y-ions containing 2-Cl-Phe could exhibit a neutral loss of 36 Da (for H³⁵Cl) or 38 Da (for H³⁷Cl). The observation of such neutral loss peaks would be a strong indicator of the presence and location of the 2-Cl-Phe residue.

  • Fragment Ion Stability: The electron-withdrawing effect of the chlorine atom on the phenyl ring could potentially influence the stability of the benzyl group of the amino acid side chain. This might alter the relative abundances of b- and y-ions compared to those of a peptide containing natural Phenylalanine, although the extent of this effect is difficult to predict without experimental data.

Conclusion

The incorporation of 2-chlorophenylalanine into peptides introduces predictable and identifiable changes in their mass spectrometric fragmentation patterns. The key distinguishing features are the mass shift of fragments containing the modified residue, the characteristic isotopic pattern of chlorine, and the potential for a neutral loss of HCl. Researchers can leverage these differences to confirm the successful incorporation and to aid in the sequencing of peptides containing 2-Cl-Phe. While this guide provides a theoretical framework, empirical studies are necessary to fully characterize the fragmentation behavior and relative ion abundances for this class of modified peptides.

References

The Impact of 2-Chlorophenylalanine on Peptide-Protein Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how modifications to peptide sequences affect their binding affinity to protein targets is crucial. The incorporation of non-canonical amino acids, such as 2-chlorophenylalanine, represents a key strategy in peptide-based drug design to enhance therapeutic properties. This guide provides a comparative overview of the potential effects of 2-chlorophenylalanine on peptide-protein binding affinity, supported by detailed experimental protocols for quantitative analysis.

Quantitative Data Comparison

To illustrate how the binding affinity of a peptide can be altered by the incorporation of 2-chlorophenylalanine, the following table presents a hypothetical comparison. The data herein is for illustrative purposes to demonstrate how such a comparison would be structured. Actual experimental data would be generated using the protocols detailed in the subsequent section.

Peptide SequenceModificationTarget ProteinBinding Affinity (Kd)Fold Change
Ac-Phe-Gly-Ala-Arg-NH2None (Wild-Type)Protein X100 nM1x
Ac-(2-Cl-Phe)-Gly-Ala-Arg-NH22-ChlorophenylalanineProtein X[Hypothetical Data][Hypothetical Data]
Ac-(4-Cl-Phe)-Gly-Ala-Arg-NH24-ChlorophenylalanineProtein X[Hypothetical Data][Hypothetical Data]

Note: The binding affinity data for the modified peptides are hypothetical and serve as a template for presenting experimental results.

Experimental Protocols

To quantitatively assess the effect of 2-chlorophenylalanine on peptide-protein binding affinity, several biophysical techniques can be employed. The choice of method depends on the specific characteristics of the interacting molecules and the desired kinetic and thermodynamic information.

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based technique that measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein.[2][3]

Protocol:

  • Peptide Labeling: The peptide containing 2-chlorophenylalanine and its unmodified counterpart are synthesized with a fluorescent label (e.g., fluorescein) at the N- or C-terminus.

  • Assay Setup: A constant, low concentration of the fluorescently labeled peptide is incubated with a serial dilution of the target protein in a suitable buffer (e.g., 10 mM HEPES, pH 7.5, with 0.1% Tween-20) in a 384-well microplate.[4]

  • Measurement: The plate is read in a microplate reader equipped with polarization filters. The instrument measures the difference in the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.

  • Data Analysis: The change in millipolarization (mP) units is plotted against the protein concentration. The data is then fitted to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd).[4]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a peptide to a protein, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).[5][6]

Protocol:

  • Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the synthesized peptide (with or without 2-chlorophenylalanine) is loaded into the injection syringe. Both samples must be in the same, precisely matched buffer to minimize heats of dilution.[7]

  • Titration: A series of small, precise injections of the peptide solution are made into the protein solution while the temperature is kept constant.

  • Heat Measurement: The instrument measures the heat released or absorbed during each injection.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the peptide to the protein. The resulting isotherm is fitted to a binding model to calculate the thermodynamic parameters.[8]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (peptide) to a ligand (protein) immobilized on a sensor chip in real-time. This method provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) in addition to the equilibrium dissociation constant (Kd).[9][10]

Protocol:

  • Immobilization: The target protein is immobilized on the surface of a sensor chip (e.g., via amine coupling).[11]

  • Binding Measurement: A solution containing the peptide (with or without 2-chlorophenylalanine) at various concentrations is flowed over the sensor surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the surface, which is detected by the instrument and recorded as a response in resonance units (RU).[9]

  • Regeneration: After each binding measurement, the sensor surface is regenerated by flowing a solution that disrupts the peptide-protein interaction without denaturing the immobilized protein.

  • Data Analysis: The binding response curves (sensorgrams) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association and dissociation rate constants, from which the Kd is calculated (Kd = kd/ka).[12]

Visualizations

Experimental Workflow for Comparative Binding Affinity Analysis

G Workflow for Comparing Peptide-Protein Binding Affinity cluster_0 Peptide Synthesis cluster_1 Protein Preparation cluster_2 Binding Affinity Measurement cluster_3 Data Analysis & Comparison WT_Peptide Wild-Type Peptide Synthesis FP Fluorescence Polarization WT_Peptide->FP WT Peptide ITC Isothermal Titration Calorimetry WT_Peptide->ITC WT Peptide SPR Surface Plasmon Resonance WT_Peptide->SPR WT Peptide Modified_Peptide 2-Cl-Phe Peptide Synthesis Modified_Peptide->FP Modified Peptide Modified_Peptide->ITC Modified Peptide Modified_Peptide->SPR Modified Peptide Protein_Expression Target Protein Expression Protein_Purification Protein Purification & QC Protein_Expression->Protein_Purification Protein_Purification->FP Target Protein Protein_Purification->ITC Target Protein Protein_Purification->SPR Target Protein Data_Analysis Calculate Kd, Kinetics FP->Data_Analysis ITC->Data_Analysis SPR->Data_Analysis Comparison Compare Binding Affinities Data_Analysis->Comparison

Caption: A general workflow for the comparative analysis of peptide-protein binding affinity.

Potential Signaling Pathway Modulation

The incorporation of 2-chlorophenylalanine into a peptide inhibitor could modulate a signaling pathway by altering the peptide's binding affinity for a key protein in that pathway. For example, if the peptide is designed to inhibit a kinase, enhanced binding due to the chloro- modification could lead to more potent inhibition of the downstream signaling cascade.

G Hypothetical Modulation of a Kinase Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to Peptide_Inhibitor Peptide Inhibitor (with 2-Cl-Phe) Peptide_Inhibitor->Kinase Inhibits

Caption: A diagram illustrating the potential inhibitory effect of a 2-chlorophenylalanine-containing peptide on a generic kinase signaling pathway.

References

Comparing enzymatic stability of halogenated vs non-halogenated peptides

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of halogen atoms into peptide structures presents a compelling strategy for enhancing their enzymatic stability, a critical factor in the development of peptide-based therapeutics. However, the impact of this modification is far from straightforward, with research revealing a complex interplay between the type of halogen, its position within the peptide, and the specific proteolytic enzyme. This guide provides a comparative analysis of the enzymatic stability of halogenated versus non-halogenated peptides, supported by experimental data and detailed methodologies, to aid researchers in navigating the nuances of this promising yet intricate approach.

The core challenge in the therapeutic application of peptides is their susceptibility to rapid degradation by proteases in the body. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), has emerged as a tool to protect peptides from this enzymatic breakdown. The rationale lies in the unique physicochemical properties of halogens, which can alter the peptide's conformation, hydrophobicity, and electronic distribution, thereby hindering its recognition and cleavage by proteases.[1][2][3]

Quantitative Comparison of Enzymatic Stability

The following table summarizes quantitative data from various studies, highlighting the impact of halogenation on the proteolytic stability of different peptides.

Peptide/AnalogHalogenationEnzyme/MediumHalf-life / % DegradationReference
Jelleine-INon-halogenatedTrypsin & Chymotrypsin-[2]
Chlorine-Jelleine-IChlorinatedTrypsin & Chymotrypsin10-100 fold improvement in stability[2]
Bromine-Jelleine-IBrominatedTrypsin & Chymotrypsin10-100 fold improvement in stability[2]
Iodine-Jelleine-IIodinatedTrypsin & Chymotrypsin10-100 fold improvement in stability[2]
DPLPE-Phe-NH2Non-halogenatedPlasma30 min[4]
p-[F-Phe4]DPLPE-Phe-OHFluorinatedPlasma>300 min[4]
p-[Cl-Phe4]DPLPE-Phe-OHChlorinatedPlasma>300 min[4]
p-[Br-Phe4]DPLPE-Phe-OHBrominatedPlasma>300 min[4]
p-[I-Phe4]DPLPE-Phe-OHIodinatedPlasma>300 min[4]
Buforin II analogNon-halogenatedTrypsin-[5][6]
Fluorinated Buforin II analogsFluorinatedTrypsinModest increase in protease resistance[5][6]
Magainin analogNon-halogenatedTrypsin-[5][6]
Fluorinated Magainin analogsFluorinatedTrypsinModest increase in protease resistance[5][6]

It is crucial to note that an increase in proteolytic stability is not a universal outcome of halogenation. Some studies have observed that in certain contexts, fluorination can even lead to a slight decrease in stability or have no significant effect.[7][8] The outcome is highly dependent on the specific enzyme, the location of the halogenated residue relative to the cleavage site, and the fluorine content of the side chain.[7][8]

Experimental Protocols

The assessment of enzymatic stability is a critical step in the evaluation of halogenated peptides. A commonly employed method is the in vitro stability assay using plasma or specific proteases, followed by analytical techniques to quantify the degradation of the peptide over time.

General Protocol for In Vitro Peptide Stability Assay in Human Blood Plasma

1. Peptide Incubation:

  • A stock solution of the test peptide (both halogenated and non-halogenated versions) is prepared.

  • The peptide solution is incubated in human blood plasma, often diluted with a buffer like DPBS, at a final concentration typically in the micromolar range (e.g., 10 µM).[9]

  • The incubation is carried out at 37°C with gentle agitation.[9]

  • Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

2. Sample Preparation:

  • To stop the enzymatic reaction, the plasma proteins in the aliquots are precipitated. This is often achieved by adding an organic solvent (e.g., acetonitrile) or a strong acid, although organic solvents are generally preferred to minimize peptide loss.[9][10]

  • The samples are then centrifuged to pellet the precipitated proteins.

3. Analytical Detection:

  • The supernatant, containing the remaining intact peptide and any degradation products, is analyzed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard technique used to separate the intact peptide from its metabolites.[7][11] The amount of the remaining peptide is quantified by measuring the area under the curve of its corresponding peak in the chromatogram.[9]

  • Mass Spectrometry (MS): For more detailed analysis, liquid chromatography coupled with mass spectrometry (LC-MS) or nano-LC-ESI-MS can be used to identify the cleavage sites and the structure of the degradation products.[9][10][12]

4. Data Analysis:

  • The percentage of the intact peptide remaining at each time point is calculated relative to the initial concentration at time zero.

  • The half-life (t1/2) of the peptide is then determined by fitting the degradation data to a one-phase decay model.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been created using the DOT language.

G cluster_workflow Experimental Workflow for Enzymatic Stability Assay Peptide Halogenated & Non-halogenated Peptides Incubation Incubation in Plasma/Enzyme Solution (37°C) Peptide->Incubation Sampling Aliquots taken at various time points Incubation->Sampling Precipitation Protein Precipitation (e.g., Acetonitrile) Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis Supernatant Analysis (RP-HPLC / LC-MS) Centrifugation->Analysis Data Data Analysis (Half-life calculation) Analysis->Data

Caption: A typical experimental workflow for assessing the enzymatic stability of peptides.

G cluster_comparison Logical Comparison: Halogenation and Peptide Stability Halogenation Halogenation of Peptide AlteredProperties Altered Physicochemical Properties (Conformation, Hydrophobicity, Electronics) Halogenation->AlteredProperties EnzymeInteraction Modified Interaction with Protease Active Site AlteredProperties->EnzymeInteraction IncreasedStability Increased Enzymatic Stability EnzymeInteraction->IncreasedStability Favorable Change DecreasedStability No Change or Decreased Stability EnzymeInteraction->DecreasedStability Unfavorable Change

Caption: The logical relationship illustrating how halogenation can influence peptide stability.

G cluster_pathway Generic GPCR Signaling Pathway Peptide Therapeutic Peptide (Agonist) GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR GProtein G-Protein Activation GPCR->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger Production (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway that a therapeutic peptide might activate.

References

A Comparative Structural Analysis of Peptides Containing ortho- vs. para-Chlorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids is a powerful tool for modulating the structure and function of peptides. Halogenation of the phenylalanine ring, in particular, offers a subtle yet impactful modification to introduce new properties. This guide provides a comparative structural analysis of peptides containing ortho-chlorophenylalanine (o-Cl-Phe) versus para-chlorophenylalanine (p-Cl-Phe), summarizing key experimental findings and outlining the methodologies used for their characterization.

The position of a single chlorine atom on the phenyl ring of phenylalanine can significantly alter the conformational landscape of a peptide. These alterations stem from a combination of steric and electronic effects that influence side-chain orientation, backbone dihedral angles, and, consequently, the overall secondary and tertiary structure. Understanding these differences is crucial for the rational design of peptide-based therapeutics with enhanced stability, receptor affinity, and selectivity.

Impact on Peptide Conformation: A Comparative Overview

The substitution of chlorine at the ortho versus the para position of the phenylalanine side chain introduces distinct conformational constraints. While direct comparative studies on identical peptide scaffolds are limited in publicly available literature, a combination of experimental data for p-Cl-Phe and stereochemical principles for o-Cl-Phe allows for a detailed analysis.

Ortho-Chlorophenylalanine (o-Cl-Phe): The chlorine atom at the ortho position imposes significant steric hindrance, directly influencing the chi-1 (χ1) torsion angle, which dictates the rotation around the Cα-Cβ bond of the amino acid side chain. This steric clash with the peptide backbone is expected to restrict the available conformational space of the side chain, potentially favoring specific rotamers. This restriction can, in turn, influence local backbone geometry and perturb secondary structures like α-helices or β-sheets. The bulky ortho-substituent can also impact intermolecular interactions, potentially disrupting or promoting specific peptide-peptide or peptide-protein contacts.

Para-Chlorophenylalanine (p-Cl-Phe): With the chlorine atom positioned at the sterically less demanding para position, the direct impact on the χ1 torsion angle is less pronounced compared to the ortho isomer. However, the electronic properties of the phenyl ring are altered. The electron-withdrawing nature of the chlorine atom can influence CH-π interactions, which are crucial for stabilizing folded peptide structures.

Quantitative Data Presentation

The following table summarizes thermodynamic data obtained from a study on a cyclic peptide scaffold, cyclo(-Phe(X)¹-Oxz²-d-Val³-Thz⁴-Ile⁵-Oxz⁶-d-Val⁷-Thz⁸-), where the impact of various para-substituents on the conformational equilibrium between a folded and an open "square" form was investigated using NMR spectroscopy.

ParameterUnsubstituted Phep-Cl-Phe
ΔG°₂₉₈ K (kJ mol⁻¹) -1.13-1.13
ΔH° (kJ mol⁻¹) -15.40-15.23
ΔS° (J K⁻¹ mol⁻¹) -45.06-44.51

Data extracted from a study on a specific cyclic peptide scaffold. The values represent the thermodynamics of the folding-unfolding equilibrium.

Experimental Protocols

Detailed methodologies are crucial for the accurate structural analysis of modified peptides. Below are protocols for key experiments cited in the literature for characterizing peptides containing chlorophenylalanine isomers.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for preparing peptides containing unnatural amino acids like o-Cl-Phe and p-Cl-Phe.

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in an appropriate solvent like dimethylformamide (DMF).

  • Fmoc-Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-o-Cl-Phe-OH or Fmoc-p-Cl-Phe-OH) is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and coupled to the deprotected N-terminus on the resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to confirm the presence of all expected protons and to assess the overall sample quality.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional fold.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in resonance assignment.

  • Data Analysis: The NMR spectra are processed, and the resonances are assigned to specific atoms in the peptide. The NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used in structure calculation programs to generate a family of 3D structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure content of peptides.

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) to a concentration of approximately 50 µM.

  • Data Acquisition: The CD spectrum is recorded on a spectropolarimeter, typically over a wavelength range of 190-260 nm.

  • Blank Subtraction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.

  • Data Conversion: The raw data (ellipticity) is converted to mean residue ellipticity [θ].

  • Analysis: The shape and magnitude of the CD spectrum provide information about the peptide's secondary structure. For example, α-helices show characteristic negative bands around 222 and 208 nm, while β-sheets exhibit a negative band around 218 nm.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of peptides in their solid state.

  • Crystallization: Single crystals of the peptide are grown by screening various conditions, including different solvents, precipitants, and temperatures. This is often a trial-and-error process.

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phases of the reflections are determined (often a major challenge), and an initial electron density map is calculated. A model of the peptide is built into the electron density and refined to best fit the experimental data.

  • Validation: The final structure is validated to ensure its quality and consistency with known stereochemical principles.

Visualization of Concepts

G cluster_ortho ortho-Chlorophenylalanine cluster_para para-Chlorophenylalanine o_phe o-Cl-Phe o_steric Increased Steric Hindrance o_phe->o_steric Chlorine at ortho-position o_chi1 Restricted χ1 Torsion Angle o_steric->o_chi1 o_backbone Local Backbone Perturbation o_chi1->o_backbone p_phe p-Cl-Phe p_electronic Altered Electronic Properties p_phe->p_electronic Chlorine at para-position p_chpi Modulated CH-π Interactions p_electronic->p_chpi p_folding Influence on Global Fold p_chpi->p_folding

Figure 1. Logical relationship of the structural effects of ortho- vs. para-chlorophenylalanine.

G start Start with Peptide on Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect couple Amino Acid Coupling (Fmoc-X-OH, HBTU/HOBt, DIPEA) deprotect->couple wash Wash (DMF) couple->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotect Next Amino Acid cleave Cleavage & Deprotection (TFA Cocktail) repeat->cleave Final Amino Acid purify RP-HPLC Purification cleave->purify analyze Structural Analysis (MS, NMR, CD, X-ray) purify->analyze end Characterized Peptide analyze->end

The Impact of 2-Chlorophenylalanine Substitution on Peptide Retention Time in Reversed-Phase HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In reversed-phase HPLC (RP-HPLC), the primary mechanism of peptide separation is the hydrophobic interaction between the peptide and the stationary phase, which is typically a C18-modified silica. Peptides are eluted by a gradient of increasing organic solvent, and more hydrophobic peptides interact more strongly with the stationary phase, resulting in longer retention times.

Phenylalanine is an inherently hydrophobic amino acid due to its aromatic side chain. The introduction of a chlorine atom to the phenyl ring, as in 2-chlorophenylalanine, increases the hydrophobicity of the amino acid. This is due to the electron-withdrawing nature and the surface area increase of the chlorine atom, which enhances the non-polar character of the side chain. Consequently, a peptide containing a Phe(2-Cl) residue is expected to be more hydrophobic than its counterpart containing a native Phe residue. This increased hydrophobicity will lead to a stronger interaction with the RP-HPLC stationary phase and, therefore, a noticeable shift to a longer retention time.

Illustrative Comparison of Retention Times

To illustrate the expected impact of this substitution, the following table presents hypothetical retention time data for a model peptide. It is crucial to note that these values are for illustrative purposes and the actual shift in retention time will be dependent on the specific peptide sequence, the position of the substitution, and the precise HPLC conditions.

Peptide SequenceAmino Acid at Position XExpected Retention Time (minutes)Expected Shift (Δt_R)
Ac-Gly-Ala-X -Leu-Val-Lys-NH₂Phenylalanine (Phe)21.5N/A
Ac-Gly-Ala-X -Leu-Val-Lys-NH₂2-Chlorophenylalanine (Phe(2-Cl))23.0+1.5 minutes

This hypothetical data suggests a significant and measurable increase in retention time, which can be a useful diagnostic tool for confirming the successful incorporation of 2-chlorophenylalanine into a peptide sequence.

Experimental Protocol for Peptide Analysis

A standard protocol for the analytical RP-HPLC of peptides is provided below. This method can be adapted for specific peptides and systems.

Objective: To resolve and compare the retention times of a peptide and its 2-chlorophenylalanine-substituted analog.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

Materials:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size) is a common choice for peptide analysis.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Peptide Samples: Lyophilized peptides (native and Phe(2-Cl) substituted) dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm (for the peptide backbone)

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-37 min: 65% to 95% B (linear gradient)

    • 37-40 min: 95% B (column wash)

    • 40-42 min: 95% to 5% B (return to initial conditions)

    • 42-50 min: 5% B (column re-equilibration)

Experimental Workflow

The logical flow of the experimental process for comparing the retention times of the two peptides is illustrated in the diagram below.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve native peptide in Mobile Phase A C Equilibrate C18 column with initial mobile phase conditions A->C B Dissolve Phe(2-Cl) peptide in Mobile Phase A B->C D Inject native peptide sample C->D E Run gradient elution and acquire chromatogram D->E F Inject Phe(2-Cl) peptide sample E->F Re-equilibration H Determine retention time (tR) of native peptide E->H G Run gradient elution and acquire chromatogram F->G I Determine retention time (tR) of Phe(2-Cl) peptide G->I J Compare retention times and calculate the shift (ΔtR) H->J I->J

HPLC analysis workflow for comparing peptide retention times.

A Comparative Analysis of Fmoc-Phe(2-Cl)-OH and Other Halogenated Phenylalanine Analogs in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as binding affinity, proteolytic stability, and pharmacokinetic profiles. Among these, halogenated phenylalanine derivatives have garnered significant attention. This guide provides a comparative analysis of Fmoc-Phe(2-Cl)-OH (N-α-Fmoc-2-chloro-L-phenylalanine) against other positional isomers and fluorine-substituted analogs, supported by experimental data and detailed protocols.

Introduction to Halogenated Phenylalanine Analogs

Halogenation of the phenyl ring of phenylalanine can induce significant changes in a peptide's physicochemical properties. The introduction of a halogen atom can alter the electronic distribution of the aromatic ring, influence hydrophobic and steric interactions, and form halogen bonds, all of which can impact peptide conformation and its interaction with biological targets. The position of the halogen (ortho, meta, or para) and the nature of the halogen itself (F, Cl, Br, I) are critical determinants of these effects.

This compound, with its ortho-chloro substitution, presents a unique conformational constraint and electronic profile compared to its meta and para-substituted counterparts, such as Fmoc-Phe(3-Cl)-OH and Fmoc-Phe(4-Cl)-OH, as well as fluorinated analogs like Fmoc-Phe(4-F)-OH. These differences can be leveraged to fine-tune the biological activity of peptide-based therapeutics.

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the impact of different halogenated phenylalanine substitutions on key peptide performance metrics.

Table 1: Comparative Binding Affinity of Peptides Containing Halogenated Phenylalanine Analogs
Peptide/AnalogTargetBinding Affinity (Kᵢ, nM)Fold Change vs. Unmodified
Reference Peptide (with Phe) Apelin Receptor (APJ)0.7-
Peptide with 2-I-Phe L-type amino acid transporter 1 (LAT1)Significantly higher than PheNot specified
Peptide with 3-I-Phe L-type amino acid transporter 1 (LAT1)Higher than PheNot specified
(R)-8 with 2-amino substitution SERT/DAT22 / 20Not applicable
(S)-10 with 2-fluoro substitution DATHigh affinityNot specified
Table 2: Comparative Proteolytic Stability of Peptides Containing Halogenated Phenylalanine Analogs
Peptide/AnalogProtease/SerumHalf-life (t½)Fold Change vs. Unmodified
Magainin (Unmodified) TrypsinBaseline-
Fluorinated Magainin Analogs TrypsinModest increaseNot quantified
Buforin (Unmodified) TrypsinBaseline-
Fluorinated Buforin Analogs TrypsinModest increaseNot quantified

Note: Systematic studies comparing the half-life of peptides containing 2-Cl-Phe with other halogenated analogs are limited. However, it is generally reported that the incorporation of non-natural amino acids, including fluorinated derivatives, can lead to a modest increase in protease resistance[3]. The stability of peptides with fluorinated amino acids is complex and depends on the enzyme, substitution position, and fluorine content[3][4].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of peptides containing non-natural amino acids.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating a halogenated phenylalanine analog.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Trp, Cys, Met)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay (HPLC-Based)

This protocol describes a method to determine the half-life of a peptide in human serum.

Materials:

  • Synthesized peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in PBS to a stock concentration of 1 mg/mL.

    • Pre-warm human serum to 37°C.

  • Incubation:

    • Add the peptide stock solution to the pre-warmed human serum to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in ACN.

    • Vortex and centrifuge at high speed for 10 minutes to precipitate serum proteins.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC.

    • Use a gradient of water/ACN with 0.1% TFA.

    • Monitor the peptide peak area at a specific wavelength (e.g., 220 nm)[5].

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Competitive Radioligand Binding Assay

This protocol details the determination of the inhibitory constant (Kᵢ) of a peptide.

Materials:

  • Cell membranes or purified receptor

  • Radiolabeled ligand with known Kₑ

  • Unlabeled peptide (competitor) at various concentrations

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes/receptor, and the radiolabeled ligand at a concentration close to its Kₑ.

    • Add the unlabeled peptide at a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium[6].

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the unlabeled peptide to obtain an IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant[6][7].

Visualizations

Experimental Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_analysis Analysis & Evaluation Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Deprotection1->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Repeat Repeat Cycle (n-1) times Wash1->Repeat Repeat->Deprotection1 Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification QC QC (LC-MS, Purity) Purification->QC Binding_Assay Binding Affinity Assay (Determine Ki) QC->Binding_Assay Stability_Assay Proteolytic Stability Assay (Determine t½) QC->Stability_Assay Final_Product Characterized Peptide Binding_Assay->Final_Product Stability_Assay->Final_Product

Caption: Workflow for Fmoc-SPPS and subsequent peptide evaluation.

Modulation of GRK5 Signaling by a Peptide Inhibitor

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR (e.g., Angiotensin II Receptor) Gq Gq Protein GPCR->Gq Agonist PLC PLC Gq->PLC CaM Calmodulin (CaM) PLC->CaM ↑ Ca²⁺ GRK5_mem GRK5 GRK5_cyto GRK5 GRK5_mem->GRK5_cyto Translocation GRK5_nuc GRK5 CaM->GRK5_nuc Nuclear Import Peptide_Inhibitor Peptide Inhibitor (e.g., GRK5nt) Peptide_Inhibitor->CaM Binds and Sequesters HDAC5 HDAC5 GRK5_nuc->HDAC5 Phosphorylates MEF2 MEF2 HDAC5->MEF2 Inhibits Hypertrophic_Genes Hypertrophic Gene Transcription MEF2->Hypertrophic_Genes

Caption: Inhibition of GRK5 nuclear signaling by a peptide inhibitor.

Discussion and Conclusion

The incorporation of this compound into a peptide sequence offers a distinct approach to modulating its properties compared to other halogenated analogs. The ortho position of the chlorine atom can impose significant steric constraints, potentially forcing the peptide backbone into a specific conformation that may enhance binding to a target receptor. This is in contrast to the para-substituted analogs, like Fmoc-Phe(4-Cl)-OH and Fmoc-Phe(4-F)-OH, which may have a more pronounced effect on the electronic properties of the phenyl ring without inducing the same degree of steric hindrance.

  • Binding Affinity: The choice of halogen and its position is highly context-dependent. While a 2-chloro substitution can be beneficial, as seen in some contexts, other substitutions like 2-iodo or 3-iodo have also shown to enhance affinity for certain transporters[1]. The optimal choice will depend on the specific topology of the target's binding pocket.

  • Proteolytic Stability: Halogenation, in general, can increase the stability of peptides against enzymatic degradation[3]. The bulky nature of the chlorine atom in this compound may provide some steric shielding against proteases, but this effect is not always predictable and requires empirical validation for each peptide sequence[4].

  • Synthesis: The synthesis of peptides containing this compound follows standard Fmoc-SPPS protocols. However, coupling of this sterically hindered amino acid may require longer reaction times or more potent coupling reagents to ensure high efficiency.

References

Safety Operating Guide

Proper Disposal of Fmoc-Phe(2-Cl)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Fmoc-Phe(2-Cl)-OH (N-α-Fmoc-2-chloro-L-phenylalanine), a halogenated amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under OSHA, it is imperative to follow standard laboratory safety protocols during handling and disposal.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear disposable nitrile gloves. For prolonged handling, consider using more robust, chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses if there is a risk of splashing.

  • Lab Coat: A standard lab coat is required to protect against skin contact and contamination of personal clothing.

Engineering Controls:

  • Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize the inhalation of any dust.[2]

Disposal of Unused or Expired Solid this compound

Solid this compound waste must be treated as hazardous chemical waste.[2] This ensures the highest level of safety and regulatory compliance.

Step-by-Step Procedure:

  • Containerization:

    • Place the solid this compound in its original container if possible, or in a clearly labeled, sealable, and chemically compatible waste container.[2][3]

    • Ensure the container is in good condition and free from leaks.[2]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[2]

    • Clearly write the full chemical name: "this compound" or "N-α-Fmoc-2-chloro-L-phenylalanine". Do not use abbreviations.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Segregate the container from incompatible chemicals.

  • Disposal:

    • Arrange for pickup and disposal through your institution's hazardous waste management program.

Waste TypeContainerLabelingStorage Location
Solid this compoundOriginal or compatible sealed container"Hazardous Waste" "this compound"Designated Hazardous Waste Area
Contaminated Labware (solid)Lined, sealed waste container"Hazardous Waste" "Solid Waste contaminated with this compound"Designated Hazardous Waste Area
Liquid Waste (chlorinated)Compatible, sealed solvent can"Hazardous Waste" "Chlorinated Organic Solvent Waste"Designated Hazardous Waste Area

Disposal of Contaminated Labware and Materials

Items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, are considered contaminated solid waste and must be disposed of accordingly.[2]

Procedure:

  • Collection: Place all contaminated solid waste into a designated, lined, and sealable container.

  • Labeling: Label the container as "Hazardous Waste" and specify the contents (e.g., "Solid Waste contaminated with this compound").

  • Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.

Disposal of Liquid Waste from Experimental Procedures

Liquid waste generated during procedures involving this compound, particularly solutions containing chlorinated solvents, must be handled as hazardous waste. Do not discharge chlorinated organic compounds into the sewer system. [4]

Procedure:

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container designed for chlorinated organic solvents.

  • Segregation: Do not mix chlorinated waste with non-halogenated waste streams.

  • Labeling: Label the container "Hazardous Waste" and list all chemical constituents (e.g., "Dichloromethane waste with this compound").

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for disposal through your institution's hazardous waste management program.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For minor spills, sweep up the solid material and place it in a suitable, labeled container for disposal according to local regulations.[1]

  • Large Spills: For larger spills, cordon off the area, prevent the material from entering drains, and contact your institution's EHS department for assistance with cleanup and disposal.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

This compound Disposal Workflow cluster_start Start cluster_waste_type Waste Characterization cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Unused/Expired Solid or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid from Experiments (e.g., in Chlorinated Solvents) waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Container 'Hazardous Waste' solid_waste->solid_container solid_storage Store in Designated Hazardous Waste Area solid_container->solid_storage disposal Arrange for Pickup by Institution's EHS/Waste Management solid_storage->disposal liquid_container Collect in Labeled, Sealed Container 'Chlorinated Hazardous Waste' liquid_waste->liquid_container liquid_storage Store in Designated Hazardous Waste Area liquid_container->liquid_storage liquid_storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-Phe(2-Cl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized reagents like Fmoc-Phe(2-Cl)-OH. This guide provides crucial safety, operational, and disposal information to foster a secure and efficient research environment. While this compound has no known OSHA hazards, it may be harmful if inhaled and can cause respiratory tract irritation[1]. Adherence to the following protocols is essential for safe handling and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Handling Solid Compound (Weighing, Aliquoting) Safety glasses with side-shields or chemical safety goggles.Chemical-resistant gloves (e.g., nitrile).NIOSH-approved N95 dust mask or a respirator if ventilation is inadequate or dust is generated[2].Laboratory coat.
Handling Solutions Chemical safety goggles. A face shield may be required for splash hazards.Chemical-resistant gloves (e.g., nitrile). Consult glove manufacturer for specific solvent compatibility.Work in a certified chemical fume hood.Laboratory coat.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.NIOSH-approved respirator with appropriate cartridges.Chemical-resistant apron or suit, and shoe covers.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage.

  • Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids[1]. The recommended storage temperature is typically 2-8°C[2].

  • Ensure the container is tightly closed[1].

2. Handling the Solid Compound:

  • Perform all manipulations of the solid compound, such as weighing and transferring, in a chemical fume hood or a ventilated enclosure to avoid dust formation and inhalation[1].

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • After handling, thoroughly wash hands with soap and water[1].

3. Preparing Solutions:

  • When dissolving the solid, slowly add the compound to the solvent to prevent splashing.

  • Common solvents for Fmoc-amino acids in peptide synthesis include Dimethylformamide (DMF) and Dichloromethane (DCM)[3][4].

  • All solution preparation should be conducted within a chemical fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, specific waste streams must be followed[5][6].

1. Solid Waste:

  • Collect any unused solid this compound in a clearly labeled hazardous waste container.

  • Contaminated items such as weighing paper, gloves, and bench paper should also be placed in this container.

2. Liquid Waste:

  • This compound is a halogenated compound. Therefore, all liquid waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container[6][7].

  • Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity[5][7].

  • Ensure the waste container is properly sealed and stored in a secondary containment bin within a designated satellite accumulation area[5].

3. Contaminated PPE:

  • Dispose of all contaminated disposable PPE, such as gloves and masks, as solid hazardous waste.

  • Non-disposable PPE should be decontaminated according to your institution's safety protocols.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Disposal A Receiving & Storage B Don Appropriate PPE A->B Proceed to handling C Weighing Solid in Fume Hood B->C Handle solid H Contaminated PPE Disposal B->H Doff & dispose D Preparing Solution in Fume Hood C->D Prepare solution F Solid Waste (Unused chemical, contaminated items) C->F Dispose solid waste E Peptide Synthesis Reaction D->E Use in experiment G Liquid Waste (Halogenated) E->G Dispose liquid waste I Decontaminate Work Area E->I After experiment I->H Dispose cleaning materials

Caption: Workflow for safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.